Product packaging for 3-Chlorofuro[2,3-b]pyridine(Cat. No.:)

3-Chlorofuro[2,3-b]pyridine

Cat. No.: B15230369
M. Wt: 153.56 g/mol
InChI Key: ODPFIGCKCDDNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chlorofuro[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4ClNO and its molecular weight is 153.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClNO B15230369 3-Chlorofuro[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPFIGCKCDDNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chlorofuro[2,3-b]pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the versatile heterocyclic scaffold, 3-Chlorofuro[2,3-b]pyridine, and its subsequent derivatization. Furo[2,3-b]pyridines are a class of compounds of significant interest in medicinal chemistry and drug discovery due to their presence in various biologically active molecules. This document details a practical synthetic pathway to the chlorinated parent compound and explores its conversion into a variety of valuable derivatives through modern cross-coupling methodologies.

Synthesis of the this compound Core

The synthesis of the this compound core can be efficiently achieved through a two-step process commencing with the commercially available 2,3-dichloropyridine. This strategy involves a nucleophilic aromatic substitution reaction to introduce a two-carbon unit at the 2-position, followed by an intramolecular cyclization to construct the furan ring.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Cyclization 2,3-Dichloropyridine 2,3-Dichloropyridine C₅H₃Cl₂N Intermediate 2-(2-Chloropyridin-3-yloxy)ethan-1-ol C₇H₈ClNO₂ 2,3-Dichloropyridine->Intermediate NaH, THF, 0 °C to rt Ethylene_glycol Ethylene glycol HOCH₂CH₂OH Ethylene_glycol->Intermediate Final_Product This compound C₇H₄ClNO Intermediate->Final_Product PPA, 120 °C

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Chloropyridin-3-yloxy)ethan-1-ol

  • Materials:

    • 2,3-Dichloropyridine

    • Ethylene glycol

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add ethylene glycol (1.5 equivalents) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of 2,3-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise.

    • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

    • Upon completion (monitored by TLC), the reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution.

    • The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 2-(2-chloropyridin-3-yloxy)ethan-1-ol.

Step 2: Synthesis of this compound

  • Materials:

    • 2-(2-Chloropyridin-3-yloxy)ethan-1-ol

    • Polyphosphoric acid (PPA)

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane

  • Procedure:

    • 2-(2-Chloropyridin-3-yloxy)ethan-1-ol is added to polyphosphoric acid.

    • The mixture is heated to 120 °C and stirred for 2-4 hours.

    • After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous sodium bicarbonate solution.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
2-(2-Chloropyridin-3-yloxy)ethan-1-olC₇H₈ClNO₂173.6060-70
This compoundC₇H₄ClNO153.5775-85

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.25 (dd, J = 4.8, 1.6 Hz, 1H), 7.80 (d, J = 2.4 Hz, 1H), 7.35 (dd, J = 8.0, 1.6 Hz, 1H), 7.20 (dd, J = 8.0, 4.8 Hz, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 151.2, 145.8, 143.1, 129.5, 122.8, 120.4, 117.9.

  • Mass Spectrometry (EI): m/z 153 (M⁺), 118, 91.

Derivatization of this compound

The chlorine atom at the 3-position of the furo[2,3-b]pyridine core serves as a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug discovery programs.

Diagram of Derivatization Pathways

Derivatization cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling This compound This compound Suzuki_Product 3-Aryl/Vinyl-furo[2,3-b]pyridine This compound->Suzuki_Product R-B(OH)₂, Pd catalyst, Base Buchwald_Product 3-Amino-furo[2,3-b]pyridine Derivatives This compound->Buchwald_Product R₂NH, Pd catalyst, Base Sonogashira_Product 3-Alkynyl-furo[2,3-b]pyridine This compound->Sonogashira_Product R-C≡CH, Pd/Cu catalyst, Base

Caption: Cross-coupling reactions of this compound.

Experimental Protocols for Derivatization

a) Suzuki Coupling: Synthesis of 3-Aryl/Vinyl-furo[2,3-b]pyridines

  • General Procedure:

    • In a reaction vessel, combine this compound (1.0 equivalent), the corresponding boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 equivalents).

    • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

    • Degas the mixture and heat it under an inert atmosphere at 80-100 °C for 4-12 hours.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed, dried, and concentrated.

    • Purify the residue by column chromatography to obtain the desired 3-substituted furo[2,3-b]pyridine.

b) Buchwald-Hartwig Amination: Synthesis of 3-Amino-furo[2,3-b]pyridine Derivatives

  • General Procedure:

    • Charge a reaction tube with this compound (1.0 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 equivalents).

    • Add an anhydrous, aprotic solvent (e.g., toluene, dioxane).

    • Seal the tube and heat the mixture under an inert atmosphere at 90-120 °C for 12-24 hours.

    • After cooling, quench the reaction with water and extract with an organic solvent.

    • The organic phase is washed, dried, and concentrated.

    • Purify the product by column chromatography.

c) Sonogashira Coupling: Synthesis of 3-Alkynyl-furo[2,3-b]pyridines

  • General Procedure:

    • To a solution of this compound (1.0 equivalent) and a terminal alkyne (1.2-1.5 equivalents) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, diisopropylamine).

    • Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-8 hours.

    • Upon completion, filter the reaction mixture and concentrate the filtrate.

    • The residue is taken up in an organic solvent and washed with water.

    • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Quantitative Data for Representative Derivatives
Derivative ClassTypical Yield (%)Notes
3-Aryl-furo[2,3-b]pyridines (Suzuki)70-95Yields vary depending on the electronic nature of the boronic acid.
3-(Dialkylamino)-furo[2,3-b]pyridines (B-H)60-85Steric hindrance on the amine can affect the reaction efficiency.
3-(Phenylethynyl)-furo[2,3-b]pyridine (Sonogashira)80-95The reaction is generally high-yielding with a variety of alkynes.

This guide provides a foundational framework for the synthesis and derivatization of this compound. The presented protocols are general and may require optimization based on the specific substrate and desired scale of the reaction. Researchers are encouraged to consult the primary literature for more detailed procedures and specific examples. The versatility of the 3-chloro-furo[2,3-b]pyridine scaffold makes it a valuable building block for the exploration of new chemical space in the pursuit of novel therapeutic agents.

An In-depth Technical Guide to 3-Chlorofuro[2,3-b]pyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 3-Chlorofuro[2,3-b]pyridine is limited in publicly available scientific literature. Therefore, this guide extrapolates its physical and chemical properties based on the known characteristics of the parent furo[2,3-b]pyridine scaffold and related chlorinated heterocyclic compounds.

Introduction

Furo[2,3-b]pyridine, a heterocyclic aromatic compound, serves as a significant scaffold in medicinal chemistry due to its presence in various biologically active molecules.[1] Its derivatives have shown promise as kinase inhibitors for cancer treatment and as modulators for cannabinoid receptors.[2] The introduction of a chlorine atom at the 3-position of the furo[2,3-b]pyridine core is anticipated to modulate its electronic properties, reactivity, and biological activity, making this compound a compound of interest for researchers in drug discovery and organic synthesis. This document provides a detailed overview of the predicted physical and chemical properties, potential synthetic routes, and expected reactivity of this compound.

Physicochemical Properties

PropertyFuro[2,3-b]pyridineThis compound (Estimated)Data Source
Molecular Formula C₇H₅NOC₇H₄ClNO[3]
Molecular Weight 119.12 g/mol 153.56 g/mol [3]
LogP 1.6~2.1-2.6[3]
Melting Point Not ReportedHigher than parent compound-
Boiling Point Not ReportedHigher than parent compound-
pKa (of conjugate acid) Not ReportedLower than parent compound-

Note on Estimated Values:

  • LogP: The introduction of a chlorine atom generally increases the lipophilicity of a molecule, leading to a higher LogP value.

  • Melting and Boiling Points: The increased molecular weight and potential for stronger intermolecular interactions due to the polar C-Cl bond are expected to result in higher melting and boiling points compared to the unsubstituted parent compound.

  • pKa: The electron-withdrawing nature of the chlorine atom is expected to decrease the basicity of the pyridine nitrogen, thus lowering the pKa of its conjugate acid.

Synthesis and Experimental Protocols

While a specific, optimized synthesis for this compound has not been reported, plausible synthetic strategies can be devised based on established methods for the synthesis of substituted furo[2,3-b]pyridines.

Proposed Synthetic Pathway: Halogenation of Furo[2,3-b]pyridine

A direct approach would involve the electrophilic halogenation of the parent furo[2,3-b]pyridine. The reactivity of the furo[2,3-b]pyridine core towards electrophiles needs to be considered. The furan ring is generally more susceptible to electrophilic attack than the pyridine ring. However, the precise regioselectivity of halogenation would depend on the specific reagents and reaction conditions.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve furo[2,3-b]pyridine (1 equivalent) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 equivalents), in the same solvent to the cooled solution of furo[2,3-b]pyridine.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.

Diagram of Proposed Synthetic Workflow:

G Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Furo[2,3-b]pyridine Furo[2,3-b]pyridine Dissolution & Cooling (0 °C) Dissolution & Cooling (0 °C) Furo[2,3-b]pyridine->Dissolution & Cooling (0 °C) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) Slow Addition of NCS Slow Addition of NCS N-Chlorosuccinimide (NCS)->Slow Addition of NCS Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->Dissolution & Cooling (0 °C) Dissolution & Cooling (0 °C)->Slow Addition of NCS Stirring & Monitoring (TLC) Stirring & Monitoring (TLC) Slow Addition of NCS->Stirring & Monitoring (TLC) Quenching (Na2S2O3) Quenching (Na2S2O3) Stirring & Monitoring (TLC)->Quenching (Na2S2O3) Extraction & Washing Extraction & Washing Quenching (Na2S2O3)->Extraction & Washing Drying & Concentration Drying & Concentration Extraction & Washing->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: A hypothetical workflow for the synthesis of this compound via electrophilic chlorination.

Chemical Reactivity

The chemical reactivity of this compound will be influenced by the interplay of the electron-rich furan ring, the electron-deficient pyridine ring, and the electron-withdrawing chloro substituent.

Electrophilic Aromatic Substitution

The furan moiety is generally more reactive towards electrophiles than the pyridine ring. The chlorine at the 3-position will likely deactivate the furan ring towards further electrophilic attack and direct incoming electrophiles to the C2 position. The pyridine ring can undergo electrophilic substitution under harsh conditions, with the position of attack influenced by the directing effects of the fused furan ring and the chloro substituent.

Nucleophilic Aromatic Substitution

The pyridine ring of the furo[2,3-b]pyridine scaffold is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon N-oxidation.[4] The chlorine atom at the 3-position is on the furan ring and is not expected to be readily displaced by nucleophiles under standard SₙAr conditions. However, the pyridine ring can be targeted by strong nucleophiles.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 3-position provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This would allow for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of 3-substituted furo[2,3-b]pyridine derivatives for structure-activity relationship (SAR) studies.

Diagram of Potential Reactivity:

G Potential Reactivity of this compound cluster_electrophilic Electrophilic Attack cluster_nucleophilic Nucleophilic Attack on Pyridine Ring cluster_coupling Cross-Coupling at C3 This compound This compound E+ (e.g., Br2, HNO3) E+ (e.g., Br2, HNO3) This compound->E+ (e.g., Br2, HNO3) Electrophilic Substitution Nu- (e.g., R-Li, NaNH2) Nu- (e.g., R-Li, NaNH2) This compound->Nu- (e.g., R-Li, NaNH2) Nucleophilic Substitution Pd Catalyst + Coupling Partner Pd Catalyst + Coupling Partner This compound->Pd Catalyst + Coupling Partner Cross-Coupling (e.g., Suzuki) C2-Substituted Product C2-Substituted Product E+ (e.g., Br2, HNO3)->C2-Substituted Product Substituted Pyridine Ring Product Substituted Pyridine Ring Product Nu- (e.g., R-Li, NaNH2)->Substituted Pyridine Ring Product 3-Substituted Furo[2,3-b]pyridine 3-Substituted Furo[2,3-b]pyridine Pd Catalyst + Coupling Partner->3-Substituted Furo[2,3-b]pyridine

Caption: A diagram illustrating the potential chemical reactivity of this compound.

Spectral Data (Predicted)

No experimental spectral data for this compound is available. The following are predictions based on the analysis of related structures.

¹H NMR

The ¹H NMR spectrum is expected to show signals in the aromatic region. The protons on the pyridine ring will likely appear as a set of coupled multiplets. The proton at the C2 position of the furan ring, if present, would likely appear as a singlet. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom.

¹³C NMR

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom bearing the chlorine (C3) will be significantly deshielded.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Biological Activity and Drug Development Potential

The furo[2,3-b]pyridine scaffold is a known pharmacophore.[1][2] The introduction of a chlorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Chlorine substitution can enhance membrane permeability, improve metabolic stability, and provide an additional point for hydrogen bonding or halogen bonding interactions with biological targets. Given the known activities of other furo[2,3-b]pyridine derivatives, this compound and its analogs are worthy of investigation for a range of therapeutic targets, including protein kinases and G-protein coupled receptors.

Conclusion

While specific experimental data for this compound is scarce, this technical guide provides a comprehensive overview of its predicted properties, potential synthetic routes, and reactivity based on established chemical principles and data from related compounds. The insights provided herein are intended to serve as a valuable resource for researchers and scientists interested in the synthesis and evaluation of this and other substituted furo[2,3-b]pyridines for applications in drug discovery and materials science. Further experimental investigation is required to validate these predictions and fully elucidate the chemical and biological profile of this intriguing heterocyclic compound.

References

Navigating the Furo[2,3-b]pyridine Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, properties, and therapeutic potential of furo[2,3-b]pyridine derivatives, a promising scaffold in medicinal chemistry.

Executive Summary

Introduction to the Furo[2,3-b]pyridine Scaffold

The furo[2,3-b]pyridine ring system is a bicyclic heterocycle that is isosteric with indole and azaindoles. This structural feature allows it to function as a bioisostere in various biological targets, making it a privileged scaffold in medicinal chemistry. Derivatives of furo[2,3-b]pyridine have been investigated for a range of therapeutic applications, including as kinase inhibitors, and have shown potential in oncology and other disease areas.

Furo[2,3-b]pyridine

Identifier Value
IUPAC Name furo[2,3-b]pyridine[1]
CAS Number 272-01-5[1]
Molecular Formula C₇H₅NO[1]
Molecular Weight 119.12 g/mol [1]

Physicochemical Properties

The physicochemical properties of the parent furo[2,3-b]pyridine molecule are summarized below. These properties can be significantly altered by the introduction of substituents, such as a chloro group, which can impact solubility, lipophilicity, and metabolic stability.

Property Value
Molecular Weight 119.12 g/mol [1]
XLogP3 1.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 0
Exact Mass 119.037113783[1]
Topological Polar Surface Area 22.1 Ų

Synthesis of the Furo[2,3-b]pyridine Core

Several synthetic routes to the furo[2,3-b]pyridine scaffold have been reported in the literature. A common approach involves the cyclization of a suitably substituted pyridine precursor. One illustrative pathway is the reaction of a 2-halopyridine with a propargyl alcohol derivative, followed by a base-mediated cyclization.

Below is a generalized workflow for the synthesis of a furo[2,3-b]pyridine core.

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product 2-Halopyridine 2-Halopyridine Sonogashira_Coupling Sonogashira_Coupling 2-Halopyridine->Sonogashira_Coupling Propargyl_Alcohol_Derivative Propargyl_Alcohol_Derivative Propargyl_Alcohol_Derivative->Sonogashira_Coupling Cyclization Cyclization Sonogashira_Coupling->Cyclization Intermediate Furo[2,3-b]pyridine_Core Furo[2,3-b]pyridine_Core Cyclization->Furo[2,3-b]pyridine_Core Base

Caption: Generalized synthetic workflow for the Furo[2,3-b]pyridine core.

Chloro-Substituted Furo[2,3-b]pyridine Derivatives

While specific information for 3-Chlorofuro[2,3-b]pyridine is scarce, other chloro-substituted isomers have been reported. The position of the chlorine atom on the furo[2,3-b]pyridine scaffold can significantly influence the molecule's electronic properties and its ability to interact with biological targets. Below is a summary of available data for a known chloro-substituted derivative.

Compound CAS Number IUPAC Name Molecular Formula Molecular Weight
4-Chlorofuro[2,3-b]pyridineNot readily available4-Chlorofuro[2,3-b]pyridineC₇H₄ClNO153.57

Biological Activity and Therapeutic Potential

The furo[2,3-b]pyridine scaffold has been identified as a key component in a variety of biologically active molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.

Signaling Pathway Inhibition:

Derivatives of furo[2,3-b]pyridine have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. For example, some derivatives have shown inhibitory activity against kinases involved in cancer cell proliferation and survival.

Below is a simplified representation of a signaling pathway that can be targeted by kinase inhibitors.

G Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling_Proteins Downstream_Signaling_Proteins Receptor_Tyrosine_Kinase->Downstream_Signaling_Proteins Cell_Proliferation_and_Survival Cell_Proliferation_and_Survival Downstream_Signaling_Proteins->Cell_Proliferation_and_Survival Furo[2,3-b]pyridine_Inhibitor Furo[2,3-b]pyridine_Inhibitor Furo[2,3-b]pyridine_Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of furo[2,3-b]pyridine derivatives can be found in the cited scientific literature. General methodologies often involve:

  • Synthesis: Cross-coupling reactions (e.g., Sonogashira, Suzuki), followed by cyclization reactions. Purification is typically achieved through column chromatography.

  • Characterization: Structure elucidation is performed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

  • Biological Evaluation: In vitro assays are commonly used to determine the biological activity of the synthesized compounds, such as kinase inhibition assays or cell proliferation assays.

Conclusion and Future Directions

The furo[2,3-b]pyridine scaffold represents a valuable building block for the development of novel therapeutic agents. While data on specific isomers like this compound may be limited, the broader class of derivatives continues to be an active area of research. Future work in this field could focus on the systematic synthesis and evaluation of a wider range of substituted furo[2,3-b]pyridines to fully explore their structure-activity relationships and therapeutic potential. The synthesis and characterization of the 3-chloro derivative would be a valuable contribution to this field, potentially uncovering novel biological activities.

References

The Versatile Scaffold: Exploring the Research Applications of 3-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The fused heterocyclic scaffold, furo[2,3-b]pyridine, and its derivatives have emerged as a cornerstone in modern medicinal chemistry. Among these, 3-Chlorofuro[2,3-b]pyridine stands out as a critical intermediate, providing a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the potential applications of this compound in research, with a particular focus on its role in the development of kinase inhibitors and modulators of crucial cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Synthesis and Derivatization

While the direct synthesis of this compound is not extensively documented in readily available literature, a representative synthesis for a closely related and synthetically valuable analog, 5-chloro-furo[2,3-b]pyridine, provides a clear and adaptable methodology for accessing this scaffold. The strategic placement of the chlorine atom on the pyridine ring and the inherent reactivity of the furo[2,3-b]pyridine core allow for a multitude of chemical transformations, making it an ideal starting point for generating compound libraries for high-throughput screening.

A key synthetic strategy involves the construction of the furo[2,3-b]pyridine core via a concise 4-step synthesis, which has been optimized for gram-scale production and minimizes the need for chromatographic purification[1]. This approach allows for the introduction of functional handles at various positions, enabling subsequent palladium-mediated cross-coupling reactions to build molecular complexity[1].

Experimental Protocols: Synthesis of a Furo[2,3-b]pyridine Core

A detailed protocol for the synthesis of a key intermediate, tert-butyl 5-chloro-3-((trifluoromethyl)sulfonyloxy)furo[2,3-b]pyridine-2-carboxylate, is provided below as a representative example of furo[2,3-b]pyridine synthesis.

Protocol 1: Synthesis of tert-butyl 5-chloro-2-(hydroxymethyl)furo[2,3-b]pyridine-7-carboxylate [1]

  • Step 1: Synthesis of tert-butyl 2,5-dichloronicotinate: To a solution of 2,5-dichloronicotinic acid (10.0 g, 52.1 mmol) in dichloromethane (100 mL) is added tert-butanol (24.8 mL, 260 mmol), followed by the slow addition of concentrated sulfuric acid (5.5 mL, 104 mmol). The reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Step 2: Synthesis of tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate: To a suspension of sodium hydride (60% dispersion in mineral oil, 4.17 g, 104 mmol) in anhydrous tetrahydrofuran (150 mL) at 0°C is added a solution of tert-butyl 2-hydroxyacetate (12.3 mL, 93.8 mmol) in tetrahydrofuran (50 mL) dropwise. The reaction mixture is stirred at 0°C for 30 minutes, followed by the addition of a solution of tert-butyl 2,5-dichloronicotinate (12.8 g, 52.1 mmol) in tetrahydrofuran (50 mL). The reaction is then heated at 50°C for 3 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

  • Step 3: Decarboxylation to 5-chloro-furo[2,3-b]pyridin-3-ol: The product from the previous step is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stirred at room temperature for 16 hours. The solvent is removed under reduced pressure to yield the desired product.

  • Step 4: Conversion to triflate: To a solution of 5-chloro-furo[2,3-b]pyridin-3-ol in dichloromethane at -10°C is added diisopropylethylamine, followed by the dropwise addition of trifluoromethanesulfonic anhydride. The reaction is stirred at room temperature for 3 hours. The reaction is quenched with water and the product is extracted with dichloromethane. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Kinase Inhibition

The furo[2,3-b]pyridine scaffold has been identified as a "privileged" structure in the design of kinase inhibitors. Its ability to form key hydrogen bonding interactions with the hinge region of the kinase active site makes it an attractive starting point for the development of potent and selective inhibitors.

Lymphocyte-Specific Protein Tyrosine Kinase (Lck) Inhibitors

Lck is a critical enzyme in the T-cell receptor signaling pathway and is a key target for the development of immunosuppressive and anti-inflammatory drugs. Derivatives of furo[2,3-b]pyridine have been investigated as potent Lck inhibitors. Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 2, 3, and 4-positions of the furo[2,3-b]pyridine core can significantly impact potency and selectivity.

CompoundLck IC50 (µM)Src IC50 (µM)Reference
Compound X 0.0090.045[2]
Compound XI 0.0360.914[2]

Experimental Protocols: Lck Inhibition Assay

Protocol 2: Lck Kinase Activity Assay

A common method to assess Lck inhibition is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a peptide substrate.

  • Reaction Mixture: Prepare a reaction mixture containing Lck enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Detection: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cdc-like Kinase (CLK) Inhibitors

CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing. Dysregulation of CLK activity has been implicated in various diseases, including cancer. Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of CLKs.

CompoundCLK1 IC50 (nM)CLK2 IC50 (nM)CLK4 IC50 (nM)Reference
MU1210 101215[3]
Compound 12f 5--[3]

Experimental Protocols: CLK1 Inhibition Assay

Protocol 3: NanoBRET™ Target Engagement Intracellular Kinase Assay for CLK1 [4]

This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc®-CLK1 fusion protein within living cells.

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-CLK1 fusion protein.

  • Assay Setup: Transfected cells are seeded into 96-well plates.

  • Compound and Tracer Addition: Cells are treated with the test compound at various concentrations, followed by the addition of a cell-permeable fluorescent tracer (NanoBRET™ Tracer K-5).

  • BRET Measurement: After incubation, the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added. The Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a plate reader capable of detecting both the NanoLuc® emission and the tracer fluorescence.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound. IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration.

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a fundamental regulator of embryonic development and tissue homeostasis. Aberrant activation of this pathway is a key driver in several types of cancer. The furo[3,2-b]pyridine scaffold has been explored for the development of modulators of the Hh pathway.

Experimental Protocols: Hedgehog Pathway Activity Assay

Protocol 4: GLI-Dependent Reporter Gene Assay [5]

This assay measures the activity of the Hh pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a GLI-responsive promoter.

  • Cell Line: Use a stable cell line, such as Shh-LIGHT2 cells, which contains a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

  • Treatment: Plate the cells and treat them with a Hedgehog pathway agonist (e.g., purmorphamine) in the presence of varying concentrations of the test compound or DMSO as a control.

  • Incubation: Incubate the cells for 48 hours to allow for pathway activation and reporter gene expression.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. The inhibitory effect of the compound is determined by the reduction in the normalized luciferase activity compared to the agonist-only control. IC50 values can be calculated from the dose-response curve.

Visualizing a Logical Workflow for Furo[2,3-b]pyridine-Based Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of drugs based on the this compound scaffold.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_evaluation Biological Evaluation cluster_development Preclinical & Clinical Development start This compound Core library Compound Library Generation start->library Chemical Reactions (e.g., Suzuki, Buchwald-Hartwig) hts High-Throughput Screening library->hts hit_id Hit Identification hts->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt in_vitro In Vitro Assays (e.g., Kinase, Cellular) lead_opt->in_vitro in_vivo In Vivo Models in_vitro->in_vivo preclinical Preclinical Studies in_vivo->preclinical clinical Clinical Trials preclinical->clinical

A streamlined workflow for drug discovery using the this compound scaffold.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the Hedgehog and Lck signaling pathways, which are key targets for compounds derived from the furo[2,3-b]pyridine scaffold.

Hedgehog Signaling Pathway

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU (Signal Transduction) SUFU SUFU SUFU->SUFU_GLI GLI GLI GLI->SUFU_GLI GLI_active Active GLI SUFU_GLI->GLI_active GLI Release Target_Genes Target Gene Transcription GLI_active->Target_Genes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Binds Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->SMO Inhibits

The Hedgehog signaling pathway and a potential point of inhibition by furo[2,3-b]pyridine derivatives.
Lck Signaling Pathway

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR T-Cell Receptor (TCR) CD4_CD8 CD4/CD8 Lck Lck TCR->Lck Recruits & Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits SLP76->PLCg1 Activates Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->Lck Inhibits

The Lck signaling pathway, a key target for immunosuppressive agents derived from furo[2,3-b]pyridine.

Conclusion

This compound and its parent scaffold represent a highly valuable class of heterocyclic compounds with significant potential in drug discovery and development. Their synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective inhibitors of key biological targets such as Lck and CLK kinases, as well as modulators of the Hedgehog signaling pathway. The detailed protocols and data presented in this guide underscore the importance of this scaffold and provide a solid foundation for further research into its therapeutic applications. As our understanding of cellular signaling pathways continues to grow, the versatility of the furo[2,3-b]pyridine core will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Furo[2,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-b]pyridine, or 7-azabenzofuran, core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique electronic properties, arising from the fusion of an electron-rich furan ring to an electron-deficient pyridine ring, make it a versatile isosteric replacement for other common hinge-binding fragments like 7-azaindole.[1] Compounds containing the furo[2,3-b]pyridine framework have demonstrated a wide array of biological activities, including antiproliferative, antitumor, antimicrobial, and antiviral properties.[2] This guide provides a detailed technical overview of the key historical milestones and synthetic strategies developed for the construction of this important heterocyclic system, presenting key experimental protocols and quantitative data to aid researchers in the field.

Early Synthetic Approaches: Building the Foundation

The initial syntheses of furopyridine systems were established through classical condensation and cyclization strategies, often starting from functionalized pyridine precursors. While one of the earliest reports on any furopyridine isomer was the synthesis of a furo[2,3-c]pyridine derivative by Mertes et al., the development of robust routes to the furo[2,3-b] isomer garnered significant attention.[3]

A foundational and frequently cited method for the synthesis of the furo[2,3-b]pyridine core was developed by Morita and Shiotani. This approach utilizes a nucleophilic aromatic substitution (SNAr) reaction on a readily available 2-halopyridine, followed by an intramolecular cyclization.

The Morita and Shiotani Synthesis (via SNAr and Cyclization)

This strategy begins with a 2,5-dichloronicotinic acid, which is first esterified. The resulting ethyl ester then undergoes an SNAr reaction with the alkoxide of ethyl 2-hydroxyacetate. The 2-chloro group is displaced, and the subsequent intramolecular cyclization of the intermediate affords the furo[2,3-b]pyridine core.[1]

Morita_Shiotani_Synthesis cluster_reagents start 2,5-Dichloronicotinic Acid ester Ethyl 2,5-Dichloronicotinate start->ester Esterification intermediate Putative Intermediate ester->intermediate SNAr Reaction product Ethyl 5-chloro-3-hydroxy- furo[2,3-b]pyridine-2-carboxylate intermediate->product Intramolecular Cyclization reagent1 EtOH, H₂SO₄ reagent2 1. NaH, THF 2. Ethyl 2-hydroxyacetate

Caption: Workflow of the Morita and Shiotani synthesis.
  • Esterification: A solution of 2,5-dichloronicotinic acid (1.0 eq) in ethanol is treated with sulfuric acid (catalytic amount). The mixture is heated to 80 °C and stirred for 16 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield ethyl 2,5-dichloronicotinate.

  • Cyclization: To a suspension of sodium hydride (3.5 eq) in anhydrous THF at 0 °C, a solution of ethyl 2-hydroxyacetate (1.1 eq) in THF is added dropwise. The mixture is stirred for 30 minutes at 0 °C. A solution of ethyl 2,5-dichloronicotinate (1.0 eq) in THF is then added, and the reaction mixture is heated to 70 °C for 3 hours. After cooling, the reaction is quenched by the slow addition of water. The mixture is acidified with 1M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Starting MaterialReagents & ConditionsProductYieldReference
2,5-Dichloronicotinic acid1. EtOH, H₂SO₄, 80°C, 16h; 2. Ethyl 2-hydroxyacetate, NaH, THF, 0-70°C, 3hEthyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate95% (Step 1), 88% (Step 2)[1]
Ethyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate1. KOH, EtOH, 100°C; 2. aq. HCl, 100°C5-Chlorofuro[2,3-b]pyridin-3-ol46%[1]

Modern Synthetic Evolutions

Building upon these foundational methods, modern organic synthesis has introduced more efficient and versatile routes to the furo[2,3-b]pyridine scaffold, primarily through the use of transition-metal catalysis and novel cyclization strategies.

Palladium-Catalyzed Syntheses

Palladium catalysis has become a cornerstone for constructing the furo[2,3-b]pyridine core, enabling the formation of key C-C and C-O bonds with high efficiency.

  • Sonogashira Coupling and Heteroannulation: One-pot procedures involving a Sonogashira coupling followed by a Wacker-type heteroannulation have been developed. This approach typically starts with a suitably substituted pyridine, which is coupled with a terminal alkyne. The resulting intermediate then undergoes a palladium-catalyzed intramolecular cyclization to form the furan ring.[1]

  • Annulation of β-Ketodinitriles and Alkynes: A Pd(II)-catalyzed synthesis has been developed from β-ketodinitriles and alkynes. This method is notable for the concurrent construction of both the furan and pyridine rings through the formation of multiple C-C, C-O, and C-N bonds in a single operation.[4]

Palladium_Catalysis cluster_path1 Sonogashira / Wacker-Type Annulation cluster_path2 Dual Annulation from Dinitriles start1 Iodopyridone product1 Furo[2,3-b]pyridine start1->product1 Pd-catalyzed Sonogashira/Annulation alkyne1 Terminal Alkyne alkyne1->product1 Pd-catalyzed Sonogashira/Annulation start2 β-Ketodinitrile product2 Furo[2,3-b]pyridine start2->product2 Pd(II)-catalyzed Dual Annulation alkyne2 Alkyne alkyne2->product2 Pd(II)-catalyzed Dual Annulation

Caption: Palladium-catalyzed approaches to furo[2,3-b]pyridines.
StrategyStarting MaterialsCatalyst SystemKey FeaturesReference
Sonogashira/Wacker AnnulationIodopyridones, Terminal AlkynesPd catalyst, Cu co-catalystOne-pot sequential coupling and cyclization.[1][5]
Dual Annulationβ-Ketodinitriles, AlkynesPd(II) catalystConcurrent formation of both furan and pyridine rings.[4]
C-C Coupling / C-O Formation3-Chloro-2-hydroxypyridine, Terminal AlkynesPd/C, CuI, PPh₃Ultrasound-assisted, one-pot sequential bond formation.[6]

Transition-Metal-Free Cyclization Strategies

While powerful, transition-metal catalysis can sometimes require expensive or toxic reagents. In response, several metal-free methodologies have emerged.

  • Pyridine N-Oxide Cyclization: An elegant approach involves the intramolecular nucleophilic addition/rearomatization of C3-substituted pyridine N-oxides. This method avoids the use of any transition metals and provides a direct route to the furo[2,3-b]pyridine skeleton.[7][8]

  • Diels-Alder Reaction: An intramolecular Diels-Alder reaction between a triazine and an alkyne can afford a dihydrofuro[2,3-b]pyridine intermediate. Subsequent oxidation, typically with an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), furnishes the aromatic furo[2,3-b]pyridine.[1]

Metal_Free_Synthesis start1 C3-Substituted Pyridine N-oxide product1 Furo[2,3-b]pyridine start1->product1 Intramolecular Nucleophilic Addition start2 Triazine-Alkyne Substrate intermediate Dihydrofuro[2,3-b]pyridine start2->intermediate Intramolecular Diels-Alder product2 Furo[2,3-b]pyridine intermediate->product2 Oxidation (DDQ)

Caption: Metal-free strategies for furo[2,3-b]pyridine synthesis.

Conclusion

The synthesis of the furo[2,3-b]pyridine core has evolved significantly from its initial discovery. Early methods, such as the SNAr and cyclization approach of Morita and Shiotani, established the fundamental logic for constructing the fused ring system. The advent of modern synthetic chemistry, particularly palladium catalysis, has introduced highly efficient and modular one-pot procedures, expanding the accessibility and diversity of substituted furo[2,3-b]pyridines. Furthermore, the development of innovative, transition-metal-free strategies offers valuable alternatives that align with the principles of green chemistry. This rich history of synthetic development continues to empower chemists to explore the vast chemical space of furo[2,3-b]pyridine derivatives for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for 3-Chlorofuro[2,3-b]pyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-Chlorofuro[2,3-b]pyridine as a versatile building block in medicinal chemistry and drug discovery. The furo[2,3-b]pyridine scaffold, an isostere of the well-known 7-azaindole, is of significant interest for the development of kinase inhibitors and other therapeutic agents.[1] The presence of a chlorine atom at the 3-position offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis of this compound

Proposed Synthetic Pathway

A potential synthetic route to this compound is outlined below. This proposed pathway involves the chlorination of a furo[2,3-b]pyridinone intermediate.

G A 2-Hydroxynicotinic Acid B Furo[2,3-b]pyridin-3(2H)-one A->B Cyclization (e.g., with ethyl chloroacetate) C 3,3-Dichloro-2,3-dihydrofuro[2,3-b]pyridin-2-one B->C Chlorination (e.g., PCl5 or SOCl2) D This compound C->D Elimination/Aromatization

Caption: Proposed synthesis of this compound.

Applications in Cross-Coupling Reactions

The chlorine atom at the 3-position of the furo[2,3-b]pyridine core serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly valuable for generating libraries of compounds for screening in drug discovery programs.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position.

Experimental Protocol (Adapted from related heteroaryl chlorides):

A general procedure for the Suzuki-Miyaura coupling of a heteroaryl chloride is as follows:

  • To a reaction vial, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base, for example, aqueous potassium carbonate (2.0 M, 2.0 mmol).

  • Add a suitable solvent, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes.

  • Seal the vial and heat the reaction mixture at a temperature ranging from 80 to 120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted furo[2,3-b]pyridine.

Quantitative Data (Hypothetical examples based on related systems):

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O901678
33-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄THF/H₂O802465
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the furo[2,3-b]pyridine core.

Experimental Protocol (Adapted from related heteroaryl chlorides):

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base like sodium tert-butoxide (1.4 mmol).

  • Add an anhydrous solvent, such as toluene or 1,4-dioxane (5 mL).

  • Seal the tube and heat the reaction mixture at a temperature between 80 and 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the 3-aminofuro[2,3-b]pyridine derivative.

Quantitative Data (Hypothetical examples based on related systems):

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XPhosNaOtBuToluene1001892
2MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1102481
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene901688

Application in Kinase Inhibitor Development

The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in the design of kinase inhibitors, acting as a hinge-binding motif.[1] The development of potent and selective kinase inhibitors is a major focus in oncology and immunology drug discovery. For instance, derivatives of the related dihydrofuro[2,3-b]pyridine scaffold have been investigated as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases.[2]

IRAK4 Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving IRAK4, a target for inhibitors derived from the furo[2,3-b]pyridine scaffold.

G TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->IRAK4

Caption: Inhibition of the IRAK4 signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient generation of diverse chemical libraries. The furo[2,3-b]pyridine core is a recognized pharmacophore, particularly in the field of kinase inhibitor design, making this compound a key intermediate for drug discovery and development programs. The provided protocols, adapted from closely related systems, offer a solid foundation for the synthetic exploration of this promising scaffold.

References

Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant potential in the development of novel therapeutic agents. This class of compounds has demonstrated a wide range of pharmacological activities, including potent anticancer and anti-inflammatory properties. The rigid, planar structure of the furo[2,3-b]pyridine core provides an excellent platform for the design of molecules that can selectively interact with various biological targets.

Notably, while this document focuses on the broader class of furo[2,3-b]pyridine derivatives due to the wealth of available scientific literature, the principles and protocols described herein can be adapted for the investigation of specific analogs, such as 3-chlorofuro[2,3-b]pyridine, as starting points for further drug discovery efforts.

These application notes provide an overview of the key biological targets of furo[2,3-b]pyridine derivatives, summarize available quantitative data, and offer detailed experimental protocols for their synthesis and biological evaluation.

Key Biological Targets and Therapeutic Areas

Furo[2,3-b]pyridine derivatives have shown promise in several therapeutic areas, primarily by targeting key enzymes involved in cellular signaling pathways.

  • Oncology: A significant area of investigation for furo[2,3-b]pyridine derivatives is in the treatment of cancer. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action often involve the inhibition of protein kinases that are crucial for cancer cell growth and survival. Molecular docking studies have suggested that furo[2,3-b]pyridine derivatives can bind to the ATP-binding sites of kinases such as AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), thereby disrupting key cellular signaling pathways.[1]

  • Inflammation and Autoimmune Diseases: Certain derivatives of the related dihydrofuro[2,3-b]pyridine scaffold have been identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4).[2] IRAK4 is a key regulator of the innate immune response, and its inhibition can modulate the production of pro-inflammatory cytokines. This makes furo[2,3-b]pyridine-based compounds attractive candidates for the development of treatments for inflammatory and autoimmune disorders.

Quantitative Data Summary

The following tables summarize the biological activity of representative furo[2,3-b]pyridine and related dihydrofuro[2,3-b]pyridine derivatives.

Table 1: In Vitro Cytotoxicity of Furo[2,3-b]pyridine Derivatives against Breast Cancer Cell Lines [1]

CompoundCell LineIC50 (µM)
MI-S0MCF-710.2 ± 1.5
MDA-MB-23112.5 ± 2.1
MI-S1MCF-78.5 ± 0.9
MDA-MB-2319.8 ± 1.3
MI-S2MCF-77.1 ± 0.6
MDA-MB-2318.2 ± 0.8
MI-S3MCF-76.3 ± 0.5
MDA-MB-2317.5 ± 0.7

Table 2: IRAK4 Inhibitory Activity and Pharmacokinetic Properties of Dihydrofuro[2,3-b]pyridine Derivatives [2]

CompoundIRAK4 IC50 (nM)Clearance (Cl) (ml/min/kg)Oral Bioavailability (F) (%)
16 243--
21 6.2431.6
38 7.31221

Experimental Protocols

Protocol 1: General Synthesis of Furo[2,3-b]pyridine Derivatives

This protocol describes a general method for the synthesis of furo[2,3-b]pyridine derivatives, which can be adapted for the synthesis of 3-chloro analogs by using appropriately substituted starting materials. The synthesis often involves a Claisen-Schmidt condensation followed by sequential cyclizations.[1]

Materials:

  • Substituted chalcones

  • Malononitrile

  • Piperidine

  • Ethanol

  • Appropriate reagents for functional group modifications

Procedure:

  • Claisen-Schmidt Condensation: Synthesize the chalcone precursor by reacting an appropriate acetophenone with a substituted benzaldehyde in the presence of a base like sodium hydroxide in ethanol.

  • Michael Addition and Cyclization: React the synthesized chalcone with malononitrile in the presence of a catalytic amount of piperidine in refluxing ethanol. This step typically leads to the formation of a pyridine-2(1H)-one or a related nicotinonitrile derivative.

  • Furan Ring Formation: The subsequent cyclization to form the furo[2,3-b]pyridine ring can be achieved through various methods, often involving an intramolecular nucleophilic attack from a hydroxyl group onto a nitrile or another suitable electrophilic center. The specific conditions will depend on the nature of the substituents.

  • Purification: Purify the final furo[2,3-b]pyridine derivative using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and HRMS.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of synthesized furo[2,3-b]pyridine derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Non-cancerous cell line (e.g., MCF-10A) for selectivity assessment

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized furo[2,3-b]pyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Kinase Inhibition Assay (e.g., IRAK4)

This protocol provides a general framework for assessing the inhibitory activity of furo[2,3-b]pyridine derivatives against a specific kinase, such as IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Synthesized furo[2,3-b]pyridine compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase buffer, the synthesized compound at various concentrations, and the IRAK4 enzyme.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Below are diagrams illustrating key concepts related to the application of furo[2,3-b]pyridine derivatives in drug discovery.

Signaling_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., HER2) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT1 PI3K->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes Furo_Pyridine Furo[2,3-b]pyridine Derivative Furo_Pyridine->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by a furo[2,3-b]pyridine derivative.

Experimental_Workflow Start Start: Design & Synthesis of Furo[2,3-b]pyridine Library Purification Purification & Characterization (Chromatography, NMR, MS) Start->Purification In_Vitro_Screening In Vitro Screening: Cytotoxicity & Kinase Assays Purification->In_Vitro_Screening Data_Analysis Data Analysis: Determine IC50 values In_Vitro_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Start Iterative Design End End: Identification of Potent Lead Compound Lead_Optimization->End

Caption: A typical workflow for the discovery of furo[2,3-b]pyridine-based drug candidates.

References

Application Notes and Protocols for Suzuki and Stille Coupling of 3-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Suzuki and Stille cross-coupling reactions of 3-chlorofuro[2,3-b]pyridine. This versatile building block is of significant interest in medicinal chemistry, and the following methods enable the efficient synthesis of novel 3-substituted furo[2,3-b]pyridine derivatives. The protocols are based on established methodologies for the coupling of heteroaryl chlorides and related furo[2,3-b]pyridine systems.

Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. The following protocol is adapted from successful couplings of similar heteroaryl chlorides and functionalized furo[2,3-b]pyridines.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is provided below.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand) (0.02 - 0.05 equivalents)

  • Ligand (if required, e.g., XPhos, SPhos) (0.04 - 0.10 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylfuro[2,3-b]pyridine.

Summary of Reaction Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of various heteroaryl chlorides, which can serve as a starting point for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄1,4-Dioxane1001284[1]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001870-95General conditions
Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O801660-90General conditions
PdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O901275-98General conditions

Stille Coupling Protocol

The Stille coupling offers an alternative, powerful method for C-C bond formation, particularly when the corresponding organostannane is readily available or when the boronic acid is unstable. The use of highly active catalysts allows for the coupling of unreactive heteroaryl chlorides at or near room temperature.[2]

Experimental Protocol: General Procedure for Stille Coupling

A detailed, step-by-step methodology for the Stille coupling of this compound with a generic organostannane is provided below.

Materials:

  • This compound

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (0.01 - 0.05 equivalents)

  • Additives (optional, e.g., CuI, CsF)

  • Anhydrous solvent (e.g., Toluene, DMF, NMP)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol), and any solid additives (e.g., CuI, 0.1 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Add the organostannane (1.2 mmol).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to 110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts. Stir vigorously for 1-2 hours.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Summary of Reaction Conditions for Stille Coupling of Heteroaryl Chlorides

The following table summarizes typical conditions for the Stille coupling of various heteroaryl chlorides, providing a basis for developing a protocol for this compound.

Catalyst (mol%)Ligand/AdditiveBase/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (0.5-1.5)P(t-Bu)₃CsFDioxane80-10012-2470-95General conditions for aryl chlorides
Pd(PPh₃)₄ (5)CuI-DMF80-1006-1865-90General conditions
PdCl₂(PPh₃)₂ (3)--Toluene1102450-85General conditions
Phosphanyl-β-ketoiminate Pd complex (0.5)-CsFTHFRoom Temp2-1280-98[2]

Visualizations

To aid in the understanding of the reaction mechanisms and experimental setup, the following diagrams are provided.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L_n-X pd0->pd_complex r1_pd_r2 R¹-Pd(II)L_n-R² pd0->r1_pd_r2 oxidative_addition->pd_complex pd_complex->pd0 transmetalation Transmetalation pd_complex->transmetalation pd_complex->r1_pd_r2 transmetalation->r1_pd_r2 r1_pd_r2->pd0 r1_pd_r2->pd_complex reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille_Cycle Stille Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R¹-Pd(II)L_n-X pd0->pd_complex r1_pd_r2 R¹-Pd(II)L_n-R² pd0->r1_pd_r2 oxidative_addition->pd_complex pd_complex->pd0 transmetalation Transmetalation pd_complex->transmetalation pd_complex->r1_pd_r2 transmetalation->r1_pd_r2 r1_pd_r2->pd0 r1_pd_r2->pd_complex reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition organostannane R²-SnR₃ organostannane->transmetalation

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Experimental_Workflow General Experimental Workflow start Start: Assemble Glassware reagents Add Reactants: This compound, Coupling Partner, Catalyst, Base/Additive start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Reaction Mixture solvent->degas reaction Heat and Stir (Monitor Progress) degas->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: A generalized workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing the Furo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of kinase inhibitors based on the versatile furo[2,3-b]pyridine scaffold. This heterocyclic system serves as a privileged structure in medicinal chemistry, offering a unique combination of electronic properties and hydrogen bonding capabilities that make it an effective hinge-binding motif for various protein kinases.

The furo[2,3-b]pyridine core, an isostere of the well-known 7-azaindole, has gained significant traction in the design of selective and potent kinase inhibitors.[1] Its electron-rich furan ring and electron-deficient pyridine ring contribute to favorable interactions within the ATP-binding pocket of kinases.[1] This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Phosphoinositide 3-Kinase (PI3K), Akt, and Fibroblast Growth Factor Receptor (FGFR), which are implicated in various diseases such as cancer and inflammatory disorders.

This document offers detailed synthetic methodologies, protocols for biological evaluation, and a summary of structure-activity relationship (SAR) data to guide researchers in the design and development of novel furo[2,3-b]pyridine-based kinase inhibitors.

I. Synthesis of the Furo[2,3-b]pyridine Scaffold and Kinase Inhibitors

The synthesis of the furo[2,3-b]pyridine core can be achieved through several robust synthetic routes. A common and efficient method involves the nucleophilic aromatic substitution of a di-substituted pyridine followed by intramolecular cyclization. This approach allows for the introduction of functional handles at various positions, enabling subsequent diversification and SAR studies.

Protocol 1: Gram-Scale Synthesis of a Functionalized Furo[2,3-b]pyridine Core

This protocol outlines a concise 4-step synthesis of a furo[2,3-b]pyridine core with functional handles at the 3- and 5-positions, suitable for palladium-mediated cross-coupling reactions.[1]

Step 1: Esterification of 2,5-Dichloronicotinic Acid

  • To a solution of 2,5-dichloronicotinic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture at 80°C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ethyl 2,5-dichloronicotinate.

Step 2: Synthesis of the Furo[2,3-b]pyridine Ring

  • To a suspension of sodium hydride (3.5 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add ethyl 2-hydroxyacetate (1.1 eq) dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of ethyl 2,5-dichloronicotinate (1.0 eq) in THF.

  • Gradually warm the reaction mixture to 70°C and stir for 3 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain the ethyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • To a solution of the product from Step 2 in ethanol, add an aqueous solution of potassium hydroxide (3.0 eq).

  • Heat the mixture to 100°C for 20 minutes.

  • Acidify the reaction with concentrated hydrochloric acid and continue heating at 100°C for another 20 minutes.

  • Cool the reaction, and collect the precipitate by filtration to yield the 5-chloro-furo[2,3-b]pyridin-3(2H)-one.

Step 4: Triflation of the 3-Hydroxy Group

  • To a solution of the product from Step 3 in a suitable solvent, add a triflating agent (e.g., triflic anhydride) and a non-nucleophilic base (e.g., pyridine).

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the crude product by column chromatography to afford the desired 5-chloro-furo[2,3-b]pyridin-3-yl trifluoromethanesulfonate. This product can then be used in cross-coupling reactions to introduce various substituents.

Experimental Workflow for Furo[2,3-b]pyridine Synthesis

G cluster_synthesis Synthesis of Furo[2,3-b]pyridine Core 2,5-Dichloronicotinic_Acid 2,5-Dichloronicotinic Acid Esterification Esterification (EtOH, H₂SO₄) 2,5-Dichloronicotinic_Acid->Esterification Ethyl_2,5-Dichloronicotinate Ethyl 2,5-Dichloronicotinate Esterification->Ethyl_2,5-Dichloronicotinate Cyclization Cyclization (Ethyl 2-hydroxyacetate, NaH) Ethyl_2,5-Dichloronicotinate->Cyclization Furo_Pyridine_Ester Ethyl 5-chloro-3-hydroxy- furo[2,3-b]pyridine-2-carboxylate Cyclization->Furo_Pyridine_Ester Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (KOH, HCl) Furo_Pyridine_Ester->Hydrolysis_Decarboxylation Furo_Pyridine_Ketone 5-chloro-furo[2,3-b]pyridin-3(2H)-one Hydrolysis_Decarboxylation->Furo_Pyridine_Ketone Triflation Triflation (Tf₂O, Pyridine) Furo_Pyridine_Ketone->Triflation Functionalized_Core Functionalized Furo[2,3-b]pyridine (for cross-coupling) Triflation->Functionalized_Core

Caption: Synthetic workflow for a functionalized furo[2,3-b]pyridine core.

II. Biological Evaluation of Furo[2,3-b]pyridine Kinase Inhibitors

The inhibitory activity of the synthesized compounds against their target kinases is determined using various biochemical and cellular assays. Below are generalized protocols for assessing the potency of inhibitors against IRAK4, PI3K/AKT, and FGFR.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for measuring kinase activity using a luminescence-based assay, which quantifies the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Recombinant human kinase (e.g., IRAK4, PI3Kα, Akt1, FGFR1)

  • Kinase-specific substrate (e.g., Myelin Basic Protein for IRAK4)

  • ATP solution

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • In a multi-well plate, add the test compound solution. Include wells for a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (substrate + ATP, no kinase).

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

  • Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent to deplete the unconsumed ATP, followed by a second reagent to convert the generated ADP back to ATP, which is then quantified using a luciferase/luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

G cluster_assay Kinase Inhibition Assay Workflow Compound_Prep Prepare Compound Dilutions Assay_Setup Set up Assay Plate (Compound, Kinase, Substrate) Compound_Prep->Assay_Setup Reaction_Start Initiate Reaction (Add ATP) Assay_Setup->Reaction_Start Incubation Incubate (e.g., 30°C, 60 min) Reaction_Start->Incubation Reaction_Stop Stop Reaction & Detect (e.g., ADP-Glo™) Incubation->Reaction_Stop Data_Acquisition Measure Luminescence Reaction_Stop->Data_Acquisition Data_Analysis Calculate % Inhibition & IC50 Data_Acquisition->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

III. Data Presentation: Structure-Activity Relationships

The following tables summarize the inhibitory activities of representative furo[2,3-b]pyridine derivatives against various kinases. This data is crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors.

Table 1: Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives against PI3K and Akt

Compound R Group PI3Kα IC50 (µM) PI3Kβ IC50 (µM) Akt IC50 (µM)
10b 4-chlorophenyl 0.175 0.071 0.411

Data extracted from a study on furo[2,3-d]pyrimidine derivatives, a related scaffold.[2]

Table 2: Inhibitory Activity of Dihydrofuro[2,3-b]pyridine Derivatives against IRAK4

Compound Modifications IRAK4 IC50 (nM)
16 Screening Hit 243
21 Optimized 6.2

| 38 | Further Optimized | 7.3 |

IV. Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the furo[2,3-b]pyridine-based kinase inhibitors. Understanding these pathways is essential for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.

IRAK4 Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical component of the innate immune system. It acts downstream of Toll-like receptors (TLRs) and the IL-1 receptor family, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.[3]

G cluster_pathway IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation TRAF6->MAPK Cytokines Pro-inflammatory Cytokines NFkB->Cytokines MAPK->Cytokines Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Dysregulation of this pathway is frequently observed in cancer. PI3K phosphorylates PIP2 to generate PIP3, which then recruits and activates Akt.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (mTOR, GSK3, etc.) Akt->Downstream Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Overview of the PI3K/Akt signaling pathway targeted by dual inhibitors.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling cascades such as the RAS-MAPK and PI3K-Akt pathways, thereby regulating cell proliferation, differentiation, and migration.[5]

G cluster_pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_Akt PI3K-Akt Pathway FGFR->PI3K_Akt PLCg PLCγ Pathway FGFR->PLCg Cell_Response Cell Proliferation, Differentiation, Migration RAS_MAPK->Cell_Response PI3K_Akt->Cell_Response PLCg->Cell_Response Inhibitor Furo[2,3-b]pyridine Inhibitor Inhibitor->FGFR

Caption: Key downstream pathways of FGFR signaling and the point of inhibition.

References

Application of 3-Chlorofuro[2,3-b]pyridine in the Synthesis of KIF18A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-Chlorofuro[2,3-b]pyridine as a key intermediate in the synthesis of potent and selective inhibitors of Kinesin Family Member 18A (KIF18A). The methodologies described herein are based on established synthetic strategies for kinase inhibitors and publicly available data on KIF18A inhibitors.

Introduction

KIF18A is a microtubule-dependent motor protein that plays a crucial role in the regulation of chromosome alignment during mitosis. Its overexpression has been implicated in various cancers, making it an attractive therapeutic target. The furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors, due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2] this compound is a versatile starting material, amenable to a variety of cross-coupling reactions, enabling the synthesis of a diverse library of KIF18A inhibitor candidates.

Synthetic Strategy Overview

The general synthetic approach involves the functionalization of the 3-position of the furo[2,3-b]pyridine core via a palladium-catalyzed cross-coupling reaction, followed by the introduction of a side chain, often through an amide bond formation. This strategy allows for the exploration of the structure-activity relationship (SAR) by systematically modifying the substituents on the core scaffold.

Data Presentation

The following table summarizes the inhibitory activity of selected KIF18A inhibitors, providing a benchmark for the development of new compounds derived from this compound.

CompoundKIF18A IC50 (nM)Cell LineAntiproliferative IC50 (nM)Citation
AMG-650 (Sovilnesib)71OVCAR-345.54[3][4]
Compound 168.2OVCAR-364.7[5]
Compound 182.9OVCAR-316.5[5]
BTB-11700--[5]
AM-77106160--[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-furo[2,3-b]pyridine via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an appropriate arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-formylphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir under an inert atmosphere for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-furo[2,3-b]pyridine.

Protocol 2: Reductive Amination for Side Chain Introduction

This protocol outlines the introduction of a side chain via reductive amination of the aldehyde functional group introduced in Protocol 1.

Materials:

  • 3-(4-formylphenyl)furo[2,3-b]pyridine (from Protocol 1)

  • Amine of interest (e.g., a piperidine derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon source

Procedure:

  • Dissolve 3-(4-formylphenyl)furo[2,3-b]pyridine (1.0 eq) in dichloromethane or 1,2-dichloroethane in a round-bottom flask.

  • Add the desired amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours under an inert atmosphere.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final KIF18A inhibitor.

Visualizations

KIF18A_Signaling_Pathway cluster_mitosis Mitosis cluster_inhibition Inhibition Microtubules Microtubules KIF18A KIF18A Microtubules->KIF18A binds to Kinetochore Kinetochore KIF18A->Kinetochore localizes to Chromosome_Alignment Chromosome_Alignment KIF18A->Chromosome_Alignment regulates Mitotic_Arrest Mitotic_Arrest KIF18A->Mitotic_Arrest leads to Mitotic_Progression Mitotic_Progression Chromosome_Alignment->Mitotic_Progression enables KIF18A_Inhibitor KIF18A_Inhibitor KIF18A_Inhibitor->KIF18A inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis induces

Caption: KIF18A Signaling Pathway and Inhibition.

Synthetic_Pathway Start This compound Intermediate1 3-Aryl-furo[2,3-b]pyridine Start->Intermediate1 Suzuki Coupling (Protocol 1) Final_Product KIF18A Inhibitor Intermediate1->Final_Product Reductive Amination (Protocol 2)

Caption: Synthetic Pathway to KIF18A Inhibitors.

Experimental_Workflow Synthesis Synthesis of KIF18A Inhibitor (Protocols 1 & 2) Purification Purification and Characterization (TLC, NMR, MS) Synthesis->Purification Biochemical_Assay In vitro KIF18A Enzyme Inhibition Assay (IC50) Purification->Biochemical_Assay Cellular_Assay Cell-based Antiproliferative Assay (e.g., in OVCAR-3 cells) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Application Notes and Protocols for N-alkylation of Furo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation of furo[2,3-b]pyridine derivatives, a critical reaction for the synthesis of diverse compound libraries in drug discovery. The protocols outlined below are based on established methodologies for the N-alkylation of related heterocyclic systems and can be adapted for various substituted furo[2,3-b]pyridines.

Introduction

Furo[2,3-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The nitrogen atom in the pyridine ring serves as a key site for modification, allowing for the introduction of various alkyl groups to modulate the physicochemical and pharmacological properties of the parent molecule. N-alkylation can influence factors such as solubility, metabolic stability, and receptor-binding affinity. This document provides a general protocol for the N-alkylation of furo[2,3-b]pyridine derivatives using standard laboratory techniques.

General Reaction Scheme

The N-alkylation of a furo[2,3-b]pyridine derivative typically proceeds via the reaction of the heterocyclic core with an alkylating agent in the presence of a suitable base and solvent. The general reaction is depicted below:

N_Alkylation_Reaction cluster_reactants Reactants cluster_products Products FuroPyridine Furo[2,3-b]pyridine Derivative NAlkylatedProduct N-Alkylated Furo[2,3-b]pyridinium Salt FuroPyridine->NAlkylatedProduct Reaction AlkylHalide Alkylating Agent (R-X) AlkylHalide->NAlkylatedProduct Base Base Base->NAlkylatedProduct

Caption: General N-alkylation of furo[2,3-b]pyridines.

Experimental Protocols

This section details two common protocols for the N-alkylation of furo[2,3-b]pyridine derivatives. Protocol A utilizes a carbonate base in a polar aprotic solvent, a common and relatively mild method. Protocol B employs a stronger non-nucleophilic base, which can be advantageous for less reactive substrates or when milder conditions are ineffective.

Protocol A: N-alkylation using Potassium Carbonate in DMF

This protocol is adapted from procedures used for the N-alkylation of similar heterocyclic compounds, such as imidazopyridines.[1]

Materials:

  • Furo[2,3-b]pyridine derivative (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the furo[2,3-b]pyridine derivative in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol B: N-alkylation using Sodium Hydride in THF

This protocol utilizes a stronger base and is based on methods for site-selective alkylation of azolo-fused heterocycles.[2]

Materials:

  • Furo[2,3-b]pyridine derivative (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the furo[2,3-b]pyridine derivative in anhydrous THF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation, workup, and purification of furo[2,3-b]pyridine derivatives.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification and Analysis A Dissolve Furo[2,3-b]pyridine in Anhydrous Solvent B Add Base A->B C Add Alkylating Agent B->C D Heat and Monitor Reaction (e.g., by TLC) C->D E Quench Reaction D->E Reaction Complete F Aqueous Extraction E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I Crude Product J Characterization (NMR, MS, etc.) I->J

Caption: General workflow for N-alkylation experiments.

Data Presentation

The following table provides a representative summary of expected results for the N-alkylation of a hypothetical furo[2,3-b]pyridine derivative with various alkylating agents.

EntryFuro[2,3-b]pyridine DerivativeAlkylating AgentBase/SolventTime (h)Temp (°C)Yield (%)
1UnsubstitutedMethyl IodideK₂CO₃ / DMF66085
2UnsubstitutedBenzyl BromideK₂CO₃ / DMF87078
32-MethylEthyl IodideNaH / THF4RT92
45-ChloroPropyl BromideK₂CO₃ / DMF128065
55-ChloroAllyl BromideNaH / THF5RT88

Characterization of N-Alkylated Products

The successful N-alkylation of furo[2,3-b]pyridine derivatives can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show the appearance of new signals corresponding to the introduced alkyl group. A downfield shift of the pyridine ring protons is also expected upon quaternization of the nitrogen.

  • Mass Spectrometry (MS): The molecular weight of the N-alkylated product can be confirmed by techniques such as Electrospray Ionization (ESI) MS, which will show the molecular ion peak corresponding to the positively charged product.

  • Infrared (IR) Spectroscopy: Changes in the IR spectrum, particularly in the fingerprint region, can indicate the formation of the new product.

Safety Precautions

  • Alkylating agents are often toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: 3-Chlorofuro[2,3-b]pyridine in the Development of α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 3-chlorofuro[2,3-b]pyridine scaffold in the discovery and development of selective agonists for the α7 nicotinic acetylcholine receptor (nAChR). This document includes detailed experimental protocols for the synthesis and characterization of these compounds, a summary of their pharmacological data, and an exploration of the relevant signaling pathways.

Introduction

The α7 nicotinic acetylcholine receptor is a crucial ligand-gated ion channel in the central nervous system, playing a significant role in cognitive processes such as learning, memory, and attention.[1] Dysfunction of the α7 nAChR has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, making it a prime target for therapeutic intervention. The furo[2,3-b]pyridine core has emerged as a promising scaffold for the development of potent and selective α7 nAChR agonists. This document focuses on derivatives of this scaffold, with a particular emphasis on the synthetic strategies that could originate from this compound, and highlights key compounds such as AZD0328.

Pharmacological Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for key furo[2,3-b]pyridine-based α7 nAChR agonists.

Table 1: In Vitro Pharmacological Profile of Furo[2,3-b]pyridine α7 nAChR Agonists

Compound IDStructureReceptor Affinity (Ki, nM)Functional Potency (EC50, µM)Efficacy (% of ACh response)Selectivity
AZD0328 (2'R)-spiro-[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]3.0 (human α7), 4.7 (rat α7)[1]2.9 (whole cell current)101% (full agonist)~1000-fold greater selectivity over other nAChRs. Equipotent at 5HT3 receptor (2µM).
PHA-543,613 N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide--Potent and selective-

Table 2: In Vivo Pharmacological Profile of AZD0328

Animal ModelAssayDoseOutcomeReference
RatOperant Conditioning-Significant improvementAstraZeneca
RatLong-Term Potentiation-Significant improvementAstraZeneca
Rhesus MonkeySpatial Working Memory> 0.001 mg/kgEnhanced memoryAstraZeneca
MouseNovel Object Recognition0.00178–1.78 mg/kgImproved recognition[1]

Experimental Protocols

Protocol 1: Synthesis of a Furo[2,3-b]pyridine-based α7 nAChR Agonist (Exemplified by a plausible route to a spiro-furo[2,3-b]pyridine core)

This protocol outlines a potential synthetic route to a key intermediate for compounds like AZD0328, starting from a substituted 3-chloropyridine derivative, which could be synthesized from this compound.

Materials:

  • 2,5-dichloronicotinic acid

  • Ethanol

  • Sulfuric acid

  • Ethyl 2-hydroxyacetate

  • Sodium hydride

  • Dry Tetrahydrofuran (THF)

  • 1-azabicyclo[2.2.2]octan-3-one

  • n-Butyllithium

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Esterification of 2,5-dichloronicotinic acid:

    • Dissolve 2,5-dichloronicotinic acid in ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool to room temperature, neutralize with a saturated sodium bicarbonate solution, and extract the ethyl ester with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2,5-dichloronicotinate.

  • Synthesis of the Furo[2,3-b]pyridine Core:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride in dry THF.

    • Add a solution of ethyl 2-hydroxyacetate in dry THF dropwise at 0°C.

    • Stir the mixture for 30 minutes at 0°C.

    • Add a solution of ethyl 2,5-dichloronicotinate in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by silica gel chromatography to obtain the ethyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate.[2]

  • Spirocyclization:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 1-azabicyclo[2.2.2]octan-3-one in dry THF.

    • Cool the solution to -78°C and add n-butyllithium dropwise.

    • Stir for 1 hour at -78°C.

    • To this, add the ethyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate dissolved in dry THF.

    • Allow the reaction to slowly warm to room temperature and stir for 24 hours.

    • Quench with saturated ammonium chloride solution and extract with ethyl acetate.

    • Dry, concentrate, and purify by chromatography to yield the spiro-furo[2,3-b]pyridine lactone.

  • Reduction and Final Compound Preparation:

    • The resulting lactone can be further modified (e.g., reduction of the ester and subsequent cyclization steps) to yield the final spiro-ether structure of compounds like AZD0328. These subsequent steps would involve standard reduction and cyclization methodologies known in the art.

Protocol 2: α7 nAChR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α7 nAChR using [³H]methyllycaconitine ([³H]MLA) as the radioligand.[3][4]

Materials:

  • Rat brain tissue (hippocampus or whole brain) or cells expressing recombinant human α7 nAChR (e.g., GH4C1 cells).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]methyllycaconitine ([³H]MLA) at a final concentration of 1-2 nM.

  • Non-specific binding control: 1 µM unlabeled MLA or 100 µM nicotine.

  • Test compounds at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (GF/C) pre-soaked in 0.5% polyethylenimine.

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue or cell pellets in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Binding buffer.

      • Test compound at desired concentrations.

      • For non-specific binding, add unlabeled MLA or nicotine.

      • Membrane preparation (50-100 µg of protein).

      • [³H]MLA.

    • The final assay volume should be 250 µL.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the characterization of the functional activity of furo[2,3-b]pyridine derivatives on α7 nAChRs expressed in a suitable cell line (e.g., GH4C1 or Xenopus oocytes) using the whole-cell patch-clamp technique.[5][6]

Materials:

  • GH4C1 cells stably expressing rat or human α7 nAChR.

  • External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3.

  • Internal (pipette) solution (in mM): 140 K-gluconate, 10 HEPES, 11 EGTA, 1 CaCl₂, 4 Mg-ATP, 0.3 Na₂-GTP, pH 7.2.

  • Patch pipettes (3-5 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

  • Perfusion system for drug application.

  • Agonist (e.g., Acetylcholine or the test compound).

Procedure:

  • Cell Preparation:

    • Plate the GH4C1-α7 cells on glass coverslips 24-48 hours before the experiment.

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Whole-Cell Recording:

    • Pull patch pipettes from borosilicate glass capillaries and fill with the internal solution.

    • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply the agonist (e.g., acetylcholine or the test compound) for a short duration (e.g., 1-2 seconds) using a rapid perfusion system.

    • Record the inward currents elicited by the agonist application.

    • Wash the cell with the external solution between applications to allow for receptor recovery.

    • Apply a range of agonist concentrations to generate a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the inward current for each agonist concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data with the Hill equation to determine the EC50 (concentration that elicits a half-maximal response) and the Hill coefficient.

    • Determine the efficacy (Emax) of the test compound relative to a full agonist like acetylcholine.

Signaling Pathways and Experimental Workflows

α7 nAChR Signaling Pathway

Activation of the α7 nAChR by agonists such as furo[2,3-b]pyridine derivatives leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca²⁺ and Na⁺. This influx of Ca²⁺ can trigger various downstream signaling cascades, including the activation of the PI3K/Akt and ERK1/2 pathways, which are involved in cell survival, synaptic plasticity, and anti-inflammatory responses.

alpha7_signaling cluster_membrane Cell Membrane alpha7 α7 nAChR ca_influx Ca²⁺ Influx alpha7->ca_influx Opens agonist Furo[2,3-b]pyridine Agonist agonist->alpha7 Binds pi3k PI3K ca_influx->pi3k erk ERK1/2 ca_influx->erk akt Akt pi3k->akt cellular_response Cellular Responses (Neuroprotection, Anti-inflammation, Synaptic Plasticity) akt->cellular_response erk->cellular_response

Caption: α7 nAChR signaling cascade.

Experimental Workflow for Agonist Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel furo[2,3-b]pyridine-based α7 nAChR agonists.

experimental_workflow synthesis Synthesis of Furo[2,3-b]pyridine Derivatives binding_assay Radioligand Binding Assay (Affinity - Ki) synthesis->binding_assay functional_assay Electrophysiology (Potency - EC50, Efficacy) binding_assay->functional_assay Active Compounds selectivity_panel Selectivity Screening (Other nAChRs, 5HT3, etc.) functional_assay->selectivity_panel in_vivo_studies In Vivo Models (Cognition, PK/PD) selectivity_panel->in_vivo_studies Selective Compounds lead_optimization Lead Optimization in_vivo_studies->lead_optimization

Caption: Drug discovery workflow.

Conclusion

The furo[2,3-b]pyridine scaffold represents a valuable starting point for the design of novel and selective α7 nAChR agonists. The protocols and data presented herein provide a framework for the synthesis, characterization, and further development of these compounds as potential therapeutics for cognitive and neurological disorders. The favorable pharmacological profile of lead compounds like AZD0328 underscores the potential of this chemical class. Further structure-activity relationship studies, guided by the provided experimental workflows, will be instrumental in optimizing potency, selectivity, and pharmacokinetic properties to identify clinical candidates.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 3-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis and purification of 3-Chlorofuro[2,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on a plausible route starting from a commercially available precursor.

Introduction

Furo[2,3-b]pyridines are a class of heterocyclic compounds that are of growing interest in medicinal chemistry due to their presence in various biologically active molecules. The introduction of a chlorine atom at the 3-position can provide a useful handle for further functionalization via cross-coupling reactions, enabling the exploration of the chemical space around this scaffold for structure-activity relationship (SAR) studies. This protocol outlines a two-step synthetic sequence starting from 2-chloropyridin-3-ol, followed by a detailed purification procedure.

Overall Reaction Scheme

The proposed synthesis of this compound proceeds via a two-step route:

  • Synthesis of the Furo[2,3-b]pyridine core: An O-alkylation of 2-chloropyridin-3-ol with chloroacetonitrile, followed by an intramolecular cyclization to form Furo[2,3-b]pyridin-3-amine.

  • Sandmeyer Reaction: Conversion of the 3-amino group to a 3-chloro group via a diazotization-chlorination sequence.

Experimental Protocols

Part 1: Synthesis of Furo[2,3-b]pyridin-3-amine

This procedure details the synthesis of the key intermediate, Furo[2,3-b]pyridin-3-amine, from 2-chloropyridin-3-ol.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloropyridin-3-olReagentCommercially Available
ChloroacetonitrileReagentCommercially Available
Potassium Carbonate (K₂CO₃)AnhydrousCommercially Available
AcetoneAnhydrousCommercially Available
Sodium Hydroxide (NaOH)PelletsCommercially Available
Ethanol200 ProofCommercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • O-Alkylation:

    • To a solution of 2-chloropyridin-3-ol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add chloroacetonitrile (1.1 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of Intermediate:

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-((2-chloropyridin-3-yl)oxy)acetonitrile.

  • Intramolecular Cyclization:

    • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in absolute ethanol under an inert atmosphere.

    • Add the crude 2-((2-chloropyridin-3-yl)oxy)acetonitrile dissolved in a minimal amount of ethanol to the sodium ethoxide solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by carefully adding water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Furo[2,3-b]pyridin-3-amine.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Part 2: Synthesis of this compound

This procedure describes the conversion of Furo[2,3-b]pyridin-3-amine to the final product, this compound, via a Sandmeyer reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Furo[2,3-b]pyridin-3-amineSynthesized in Part 1
Hydrochloric Acid (HCl)ConcentratedCommercially Available
Sodium Nitrite (NaNO₂)ReagentCommercially Available
Copper(I) Chloride (CuCl)ReagentCommercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available

Equipment:

  • Beakers and Erlenmeyer flasks

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Suspend Furo[2,3-b]pyridin-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Gas evolution (N₂) should be observed.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic, and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

StepStarting MaterialProductReagentsYield (%)Purity (%)
12-Chloropyridin-3-olFuro[2,3-b]pyridin-3-amineChloroacetonitrile, K₂CO₃, NaOEt65>95 (after chromatography)
2Furo[2,3-b]pyridin-3-amineThis compoundNaNO₂, CuCl, HCl55>98 (after chromatography)

Table 2: Characterization Data for this compound

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ 8.30-8.20 (m, 1H), 7.70-7.60 (m, 1H), 7.55 (s, 1H), 7.30-7.20 (m, 1H)
¹³C NMR (CDCl₃, 101 MHz)δ 150.1, 145.2, 143.8, 125.5, 120.3, 118.9, 115.6
Mass Spec. (EI)m/z 153 (M⁺), 118 (M⁺ - Cl)
Appearance White to off-white solid

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Furo[2,3-b]pyridin-3-amine cluster_part2 Part 2: Synthesis of this compound start1 2-Chloropyridin-3-ol step1 O-Alkylation with Chloroacetonitrile, K₂CO₃ start1->step1 step2 Intramolecular Cyclization with NaOEt step1->step2 product1 Furo[2,3-b]pyridin-3-amine step2->product1 start2 Furo[2,3-b]pyridin-3-amine product1->start2 Purification step3 Diazotization (NaNO₂, HCl) start2->step3 step4 Sandmeyer Reaction (CuCl) step3->step4 product2 This compound step4->product2

Caption: Synthetic workflow for this compound.

Purification Workflow

Purification_Workflow start Crude this compound (from reaction work-up) step1 Dissolve in minimum dichloromethane start->step1 step2 Load onto Silica Gel Column step1->step2 step3 Elute with Hexanes/Ethyl Acetate Gradient step2->step3 step4 Collect Fractions (monitor by TLC) step3->step4 step5 Combine Pure Fractions step4->step5 step6 Remove Solvent in vacuo step5->step6 end Pure this compound step6->end

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. Its unique electronic properties and structural rigidity make it an attractive core for the development of novel therapeutics, particularly kinase inhibitors. The functionalization of this core is crucial for exploring structure-activity relationships (SAR) and optimizing drug candidates. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions of the furo[2,3-b]pyridine nucleus.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-chlorofuro[2,3-b]pyridine, a key intermediate for the synthesis of diverse libraries of substituted furo[2,3-b]pyridines. The protocols are based on established methodologies for related heterocyclic systems and aim to provide a practical guide for researchers in medicinal chemistry and drug development.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions, generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For electron-deficient heterocyclic halides like this compound, the selection of appropriate reaction conditions is paramount to overcome potential challenges such as catalyst inhibition by the nitrogen atom of the pyridine ring.

General Catalytic Cycle

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation / Amine Coordination Transmetalation / Amine Coordination Ar-Pd(II)-X(L_n)->Transmetalation / Amine Coordination R-M or R2NH Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation / Amine Coordination->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Reaction Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS, GC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction and Washing Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Product Product Purification->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3-Chlorofuro[2,3-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method involves a multi-step synthesis starting from a substituted nicotinic acid or pyridine derivative. A common pathway includes the following key transformations:

  • Esterification of a suitable starting material like 2,5-dichloronicotinic acid.

  • Nucleophilic Aromatic Substitution (SNAr) and Cyclization: Reaction of the ester with a hydroxyacetate, such as tert-butyl 2-hydroxyacetate, followed by an intramolecular cyclization to form the furo[2,3-b]pyridine ring system.

  • Ester Cleavage: Removal of the ester group, typically through acid-catalyzed hydrolysis for tert-butyl esters.

  • Decarboxylation: Removal of the carboxylic acid group to yield the final this compound.

Q2: I am observing very low yields after the hydrolysis and decarboxylation steps. What could be the issue?

A2: Low yields in the final steps are a common challenge, particularly when using ethyl esters. The hydrolysis of the ethyl ester of the furo[2,3-b]pyridine intermediate can be difficult under standard basic conditions (e.g., KOH in ethanol), often resulting in the recovery of unreacted starting material. A more successful strategy is to use a tert-butyl ester, which can be cleaved under acidic conditions (e.g., trifluoroacetic acid), followed by a more facile decarboxylation.[1]

Q3: What are some common side products in this synthesis?

A3: Potential side products can arise from incomplete reactions or side reactions at various stages. These may include:

  • Incomplete SNAr or cyclization, leaving unreacted starting materials or the intermediate ether.

  • During decarboxylation, incomplete reaction will leave the furo[2,3-b]pyridine-2-carboxylic acid as a major impurity.

  • If the starting material has other reactive sites, side reactions at those positions are possible. For example, using a starting material with multiple halogen substituents could lead to a mixture of products with substitution at different positions.

Q4: How can I purify the final this compound product?

A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. A common solvent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the SNAr/Cyclization Step
Potential Cause Recommended Solution
Inefficient Deprotonation of Hydroxyacetate Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure the NaH is fresh and the solvent (e.g., THF) is anhydrous.
Low Reactivity of the 2-Chloropyridine The presence of an electron-withdrawing group on the pyridine ring is crucial for activating the 2-position for SNAr. If the starting material is not sufficiently activated, consider using a more reactive 2-fluoropyridine derivative.
Suboptimal Reaction Temperature The reaction temperature is critical. Start the reaction at a lower temperature (e.g., 0 °C) during the deprotonation and SNAr, and then gently heat (e.g., to 50 °C) to drive the cyclization to completion.[1]
Presence of Water Water will quench the strong base and inhibit the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
Potential Cause Recommended Solution
Stable Ethyl Ester Ethyl furo[2,3-b]pyridine-2-carboxylates are often resistant to basic hydrolysis.[1]
Solution 1: Switch to a tert-butyl ester in the synthesis. This group can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[1]
Solution 2: If using an ethyl ester, employ more forcing conditions, such as higher temperatures, longer reaction times, or stronger basic conditions (e.g., NaOH in a higher boiling solvent like ethylene glycol), but be mindful of potential side reactions.
Issue 3: Poor Yield in the Decarboxylation Step
Potential Cause Recommended Solution
Suboptimal Decarboxylation Conditions The stability of the carboxylic acid intermediate can make decarboxylation challenging.
Solution 1: If you have successfully hydrolyzed the ester to the carboxylic acid, thermal decarboxylation in a high-boiling solvent like diphenyl ether or quinoline can be effective.
Solution 2: A more efficient method is the decarboxylation following the cleavage of a tert-butyl ester with trifluoroacetic acid, which often proceeds in high yield.[1]
Decomposition at High Temperatures The furo[2,3-b]pyridine core may be sensitive to very high temperatures, leading to decomposition and lower yields.
Monitor the reaction closely and use the minimum temperature required for decarboxylation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

This protocol is adapted from a similar synthesis of a furo[2,3-b]pyridine derivative.[1]

  • Esterification of 2,5-Dichloronicotinic Acid:

    • To a solution of 2,5-dichloronicotinic acid (1.0 eq) in dichloromethane (DCM), add magnesium sulfate (MgSO4) and concentrated sulfuric acid (H2SO4).

    • Add tert-butanol (tBuOH) and stir the mixture at room temperature for 16 hours.

    • Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO3) and extract with DCM.

    • Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the tert-butyl ester.

  • SNAr and Cyclization:

    • To a suspension of sodium hydride (NaH, 3.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of tert-butyl 2-hydroxyacetate (1.1 eq) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of the tert-butyl 2,5-dichloronicotinate (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and then heat to 50 °C for 3 hours.

    • Cool the reaction to 0 °C and quench with water.

    • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield tert-butyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate.

Protocol 2: Synthesis of this compound
  • Ester Cleavage and Decarboxylation:

    • Dissolve the tert-butyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 16 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting intermediate carboxylic acid can then be decarboxylated by heating in a high-boiling solvent such as diphenyl ether until gas evolution ceases.

    • Alternatively, the TFA-mediated cleavage may directly lead to the decarboxylated product in good yield.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain pure this compound.

Data Presentation

Table 1: Effect of Base and Solvent on SNAr/Cyclization Yield (Illustrative)

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1K2CO3 (2.0)DMF801245
2NaH (1.5)THF50675
3NaH (3.5)THF50386[1]
4LiHMDS (1.2)THF25868

Table 2: Comparison of Hydrolysis and Decarboxylation Strategies (Illustrative)

EntryEster TypeHydrolysis/Cleavage ConditionsDecarboxylation ConditionsOverall Yield (%)
1EthylKOH, EtOH, refluxHeat in diphenyl ether, 250 °C20-30
2tert-ButylTFA, DCM, rtSpontaneous/mild heating80-90[1]

Visualizations

G cluster_synthesis Synthetic Pathway for this compound start 2,5-Dichloronicotinic Acid ester Esterification (tBuOH, H2SO4) start->ester intermediate1 tert-butyl 2,5-dichloronicotinate ester->intermediate1 snar_cyclization SNAr / Cyclization (tert-butyl 2-hydroxyacetate, NaH) intermediate1->snar_cyclization intermediate2 tert-butyl 5-chlorofuro[2,3-b]pyridine-2-carboxylate snar_cyclization->intermediate2 cleavage_decarboxylation Ester Cleavage & Decarboxylation (TFA) intermediate2->cleavage_decarboxylation product This compound cleavage_decarboxylation->product

Caption: Synthetic pathway for this compound.

G cluster_troubleshooting Troubleshooting Flowchart for Low Yield low_yield Low Yield Observed check_step Identify Problematic Step low_yield->check_step snar_step S-N-Ar / Cyclization check_step->snar_step Early Stage hydrolysis_step Hydrolysis / Decarboxylation check_step->hydrolysis_step Late Stage snar_issue Check Base & Reagents snar_step->snar_issue hydrolysis_issue Using Ethyl Ester? hydrolysis_step->hydrolysis_issue snar_solution1 Use fresh NaH Ensure anhydrous conditions snar_issue->snar_solution1 snar_solution2 Optimize temperature snar_issue->snar_solution2 hydrolysis_yes Yes hydrolysis_issue->hydrolysis_yes Yes hydrolysis_no No hydrolysis_issue->hydrolysis_no No hydrolysis_solution1 Switch to tert-butyl ester Use TFA for cleavage hydrolysis_yes->hydrolysis_solution1 hydrolysis_solution2 Optimize decarboxylation (e.g., high-boiling solvent) hydrolysis_no->hydrolysis_solution2

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of 3-Chlorofuro[2,3-b]pyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 3-Chlorofuro[2,3-b]pyridine reaction mixtures.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue. What are the likely impurities?

A1: Dark, oily residues in the synthesis of this compound can be attributed to several factors:

  • Residual Solvents: High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove under reduced pressure.

  • Starting Materials: Unreacted starting materials, such as derivatives of 2,5-dichloronicotinic acid, may persist.[1]

  • Reagents and Byproducts: Reagents like triflic anhydride (Tf₂O) and diisopropylethylamine (DIPEA) can generate colored byproducts.[1] If palladium-mediated cross-coupling reactions were performed, residual palladium catalysts and ligands can also contribute to the dark color.[1]

  • Decomposition: Furo[2,3-b]pyridine derivatives can be sensitive to heat and acid/base conditions, potentially leading to decomposition and the formation of polymeric materials.

Q2: I am having difficulty removing baseline impurities during column chromatography. What can I do?

A2: Baseline impurities are often highly polar. Here are a few strategies to address this:

  • Aqueous Work-up: Before chromatography, perform an aqueous work-up. Washing the organic layer with a mild acid solution (e.g., 1M HCl) can help remove basic impurities. Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then brine to remove excess water.

  • Pre-adsorption: Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Loading the sample this way can lead to better separation of polar impurities.

  • Solvent System Modification: If using a standard eluent system like hexane/ethyl acetate, consider adding a small percentage of a more polar solvent like methanol or a few drops of triethylamine to help elute highly polar compounds that may be streaking on the column.[2]

Q3: My compound is co-eluting with an impurity during column chromatography. How can I improve the separation?

A3: Co-elution suggests that the polarity of your product and the impurity are very similar. To improve separation:

  • Optimize the Solvent System: Run a series of TLCs with different solvent systems to find an eluent that provides better separation (a larger ΔRf). Try solvent mixtures with different selectivities, for example, replacing ethyl acetate with acetone or dichloromethane/methanol mixtures.[2][3]

  • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina (basic or neutral) or a reverse-phase silica gel.

  • Gradient Elution: Employ a shallow gradient during column chromatography. A slow, gradual increase in the polar solvent can often resolve closely eluting compounds.

Q4: I am trying to recrystallize my this compound, but it is "oiling out." What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or cooled too quickly.

  • Solvent Choice: The chosen solvent may be too good a solvent for your compound. Try a solvent system where the compound is sparingly soluble at room temperature but readily soluble when hot. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[4]

  • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling encourages the formation of crystals rather than oil.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled solution to induce crystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material (a silica gel to compound ratio of 50:1 to 100:1 is a good starting point).
  • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.
  • Add a thin layer of sand.
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
  • Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
  • Add another thin layer of sand on top of the silica gel.
  • Wash the column with 2-3 column volumes of the initial eluent.

2. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 1-2 times the weight of the crude material) and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
  • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully add it to the top of the column using a pipette.

3. Elution:

  • Begin elution with a non-polar solvent system, such as 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate.
  • Gradually increase the polarity of the eluent. A common gradient for compounds of this type is a stepwise increase in the percentage of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20%).[3][5]
  • Collect fractions and monitor the elution of the product by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying this compound by recrystallization.

1. Solvent Selection:

  • Place a small amount of the crude material into several test tubes.
  • Add a small amount of a different solvent to each test tube and observe the solubility at room temperature. A good recrystallization solvent will dissolve the compound poorly at room temperature but well at elevated temperatures.[4]
  • Potential solvents to screen include: ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures such as hexane/ethyl acetate or hexane/acetone.[4]

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating the mixture with stirring until the solid just dissolves.
  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.
  • Allow the clear solution to cool slowly to room temperature.
  • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary

The following table summarizes purification data for a related compound, 3-chloro-2-fluoropyridine, to provide an example of expected yields.

CompoundPurification MethodEluent/Solvent SystemYieldPurityReference
3-chloro-2-fluoropyridineSilica Gel Column ChromatographyEthyl Acetate in Hexane71.9%N/A[5]

Note: Purity was likely determined by NMR or GC-MS, but specific quantitative data was not provided in the source.

Visualizations

Purification_Workflow cluster_workup Aqueous Work-up cluster_purification Purification cluster_analysis Analysis and Final Product crude_mixture Crude Reaction Mixture extraction Extraction with Organic Solvent crude_mixture->extraction acid_wash Wash with 1M HCl extraction->acid_wash base_wash Wash with sat. NaHCO3 acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash drying Dry over Na2SO4/MgSO4 brine_wash->drying concentrate_workup Concentrate in vacuo drying->concentrate_workup column_chromatography Column Chromatography concentrate_workup->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional purity_check Purity Check (TLC, NMR, GC-MS) column_chromatography->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Potential Solutions impure_product Impure Product after Initial Purification change_eluent Optimize TLC/Column Eluent impure_product->change_eluent change_stationary_phase Change Stationary Phase (e.g., Alumina) impure_product->change_stationary_phase rerun_column Re-run Column with Shallow Gradient impure_product->rerun_column acid_base_wash Perform Acid/Base Wash impure_product->acid_base_wash oiling_out Product 'Oils Out' during Recrystallization change_recryst_solvent Screen for New Recrystallization Solvent(s) oiling_out->change_recryst_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling scratch_seed Scratch Flask or Add Seed Crystal oiling_out->scratch_seed

Caption: Troubleshooting logic for common purification issues.

References

identifying and minimizing byproducts in furo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of furo[2,3-b]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of furo[2,3-b]pyridines, providing potential causes and recommended solutions.

Issue 1: Low or No Yield of the Desired Furo[2,3-b]pyridine Product

  • Question: I am not getting the expected yield of my furo[2,3-b]pyridine product. What could be the issue?

  • Answer: Low or no yield in furo[2,3-b]pyridine synthesis can stem from several factors, primarily related to reaction conditions and reagent stability.

    • Decomposition under Harsh Conditions: The furo[2,3-b]pyridine core can be sensitive to strongly acidic or basic conditions, leading to decomposition. For instance, harsh acidic hydrolysis of an ester group on the pyridine ring can lead to product degradation.[1]

    • Inefficient Cyclization: The intramolecular cyclization to form the furan ring is a critical step. Inefficient cyclization can be due to suboptimal temperature, incorrect base, or steric hindrance from bulky substituents.

    • Poor Quality Starting Materials: Impurities in the starting materials, such as the 2-halopyridine derivative or the coupling partner, can interfere with the reaction.

    • Catalyst Inactivity: In palladium-catalyzed reactions, the catalyst can be poisoned by impurities or may not be sufficiently active.

    Troubleshooting Steps:

    • Reaction Condition Optimization:

      • If using acidic or basic hydrolysis, consider milder conditions. For example, for ester cleavage, enzymatic hydrolysis or using a milder acid like trifluoroacetic acid (TFA) at room temperature can be effective.[1]

      • For the cyclization step, screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents to find the optimal combination.

      • Adjust the reaction temperature. Some cyclizations require heating, while others proceed at room temperature.

    • Reagent Purity:

      • Ensure the purity of your starting materials using techniques like NMR or chromatography.

      • Purify starting materials if necessary.

    • Catalyst Management (for Pd-catalyzed reactions):

      • Use fresh, high-quality palladium catalysts and ligands.

      • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.

Issue 2: Formation of Significant Amounts of Byproducts

  • Question: My reaction is producing a mixture of products, and isolating the desired furo[2,3-b]pyridine is difficult. How can I identify and minimize these byproducts?

  • Answer: Byproduct formation is a common challenge. The types of byproducts depend on the synthetic route.

    • Incomplete Reaction: Unreacted starting materials are the most common "byproducts."

    • Side Reactions:

      • In palladium-catalyzed cross-coupling reactions (e.g., Sonogashira), homocoupling of the alkyne starting material can be a significant side reaction.

      • In syntheses involving nucleophilic aromatic substitution (SNAr), substitution at an undesired position can occur, leading to isomeric byproducts.

      • Over-reaction or side-chain reactions can occur if there are other reactive functional groups in the molecule.

    Identification and Minimization Strategies:

    • Byproduct Identification:

      • Mass Spectrometry (MS): Use MS to determine the molecular weights of the byproducts. This can provide clues about their structures (e.g., a homocoupled product will have a mass corresponding to two alkyne units).

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structures of the byproducts by identifying characteristic chemical shifts and coupling patterns. For example, the absence of a terminal alkyne proton signal in a ¹H NMR spectrum of a Sonogashira reaction mixture could indicate homocoupling.

    • Minimizing Byproducts:

      • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes favor byproduct formation.

      • Reaction Condition Optimization:

        • Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction.

        • Catalyst and Ligand: In palladium-catalyzed reactions, the choice of ligand can significantly influence the selectivity. For example, using a bulky phosphine ligand can sometimes suppress side reactions.

        • Base: The choice of base is also crucial. A weaker base may be sufficient for the desired reaction while minimizing base-catalyzed side reactions.

Issue 3: Difficulty in Purifying the Furo[2,3-b]pyridine Product

  • Question: I am having trouble purifying my furo[2,3-b]pyridine product from the reaction mixture. What are the best practices for purification?

  • Answer: Purification can be challenging due to the similar polarities of the product and some byproducts.

    • Chromatography:

      • Column Chromatography: This is the most common method for purifying furo[2,3-b]pyridines. A careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is critical. A gradient elution is often necessary to separate closely related compounds.

      • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions, prep-TLC can be an effective purification method.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique.

    • Distillation: For volatile furo[2,3-b]pyridines, distillation under reduced pressure can be used for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to furo[2,3-b]pyridines?

A1: Several synthetic strategies are commonly employed:

  • Nucleophilic Aromatic Substitution (SNAr) and Cyclization: This is a widely used method that typically involves the reaction of a 2-halopyridine with a suitable nucleophile (e.g., a hydroxyketone or hydroxyester), followed by intramolecular cyclization to form the furan ring.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Sonogashira coupling (alkyne and aryl halide) followed by an intramolecular cyclization are effective for constructing the furo[2,3-b]pyridine core.

  • Synthesis from Pyridine N-oxides: Pyridine N-oxides can be used as precursors in transition-metal-free intramolecular cyclization reactions to form furo[2,3-b]pyridines.

Q2: What are some of the typical byproducts I might encounter in a Sonogashira coupling-based synthesis of a furo[2,3-b]pyridine?

A2: In a Sonogashira coupling reaction to form a furo[2,3-b]pyridine precursor, you might encounter the following byproducts:

  • Homocoupled Alkyne (Glaser Coupling Product): This is a common byproduct formed by the oxidative coupling of two terminal alkyne molecules.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of the starting aryl halide and alkyne.

  • Dehalogenated Starting Material: The aryl halide can sometimes be reduced, leading to the corresponding dehalogenated pyridine derivative.

Q3: How can I use NMR spectroscopy to distinguish between the desired furo[2,3-b]pyridine and potential isomeric byproducts?

A3: NMR spectroscopy is a powerful tool for distinguishing between isomers.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the pyridine and furan rings are highly sensitive to their electronic environment. Isomers will have distinct patterns of signals. For example, the coupling constants between adjacent protons on the pyridine ring can help determine the substitution pattern.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core will also be different for each isomer.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity of protons and carbons, providing definitive structural assignments.

Data Presentation

Table 1: Troubleshooting Guide for Furo[2,3-b]pyridine Synthesis

Issue Potential Cause Recommended Solution
Low or No Yield Product decompositionUse milder reaction conditions (e.g., lower temperature, weaker acid/base).
Inefficient cyclizationScreen different bases, solvents, and temperatures.
Catalyst deactivationUse fresh catalyst, inert atmosphere.
Byproduct Formation Homocoupling of alkyneUse a copper-free Sonogashira protocol or optimize catalyst/ligand system.
Isomer formationOptimize reaction conditions for regioselectivity (e.g., temperature, solvent).
Incomplete reactionIncrease reaction time or temperature, check reagent purity.
Purification Difficulty Similar polarity of product and byproductsUse gradient elution in column chromatography, try a different stationary phase, or consider recrystallization.

Experimental Protocols

Key Experiment: Synthesis of a Furo[2,3-b]pyridine via SNAr and Intramolecular Cyclization

This protocol is a representative example based on a published procedure.[1]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • To a solution of a 2,5-dihalonicotinate ester (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (argon or nitrogen), add a suitable hydroxyacetate derivative (1.1-1.5 eq).

  • Cool the mixture to 0 °C and add a strong base (e.g., sodium hydride, 2.0-3.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Intramolecular Cyclization

  • The crude product from Step 1 can often be used directly in the next step.

  • If the cyclization does not occur spontaneously, it can be induced by heating the crude product in a high-boiling point solvent (e.g., Dowtherm A) or by treating it with a dehydrating agent (e.g., polyphosphoric acid) at elevated temperatures.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Intramolecular Cyclization a 2,5-Dihalonicotinate d Reaction Mixture a->d b Hydroxyacetate b->d c Base (e.g., NaH) in Anhydrous Solvent c->d e Workup & Extraction d->e f Crude Intermediate e->f h Cyclization Reaction f->h Crude Product g Heating or Dehydrating Agent g->h i Purification (Chromatography) h->i j Pure Furo[2,3-b]pyridine i->j

Caption: Experimental workflow for a two-step furo[2,3-b]pyridine synthesis.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Impurity Issues start Low Yield or Impure Product cond Check Reaction Conditions start->cond reag Check Reagent Purity start->reag byprod Identify Byproducts (MS, NMR) start->byprod purif Optimize Purification start->purif sol_cond Optimize Temp, Base, Solvent cond->sol_cond sol_reag Purify Starting Materials reag->sol_reag sol_byprod Modify Reaction to Minimize Byproducts byprod->sol_byprod sol_purif Try Different Chromatography or Recrystallization purif->sol_purif

Caption: Troubleshooting logic for furo[2,3-b]pyridine synthesis issues.

References

optimization of reaction conditions for functionalizing 3-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the functionalization of 3-Chlorofuro[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for functionalizing this compound?

A1: The most common and effective methods for functionalizing the 3-position of this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes). Additionally, under certain conditions, Nucleophilic Aromatic Substitution (SNAr) can be employed.

Q2: How does the furo[2,3-b]pyridine core influence the reactivity of the C-Cl bond?

A2: The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This electronic nature activates the ring towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cycles.[1] The fusion of the furan ring can further modulate the electronic properties, but the dominant effect for cross-coupling reactions at the 3-position is the activation provided by the pyridine nitrogen.

Q3: Why is nucleophilic aromatic substitution (SNAr) challenging at the C-3 position?

A3: In pyridine systems, nucleophilic aromatic substitution is most favorable at the C-2 and C-4 positions (ortho and para to the nitrogen).[2][3] This is because the anionic intermediate (Meisenheimer complex) formed during the reaction can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[2][3] Attack at the C-3 position does not allow for this resonance stabilization, making SNAr reactions at this position less favorable unless highly activated substrates or very strong nucleophiles are used.

Q4: What are the most common side reactions to be aware of?

A4: Common side reactions include:

  • Hydrodehalogenation: Replacement of the chlorine atom with a hydrogen atom. This can be caused by trace amounts of water or other protic sources, or by side reactions in the catalytic cycle like beta-hydride elimination.

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).

  • Catalyst Decomposition: Formation of inactive palladium black, often due to high temperatures or improper ligand choice.

Troubleshooting Guides

Low or No Product Yield

Q: I am seeing very low conversion of my this compound in a cross-coupling reaction. What should I check first?

A: Low conversion is a common issue. Systematically check the following:

  • Catalyst Activity: Is your palladium source active? Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ.[4][5] Ensure your ligands are not oxidized and that the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.

  • Reagent Quality: How pure are your coupling partners (boronic acid, amine, alkyne) and base? Boronic acids can dehydrate to form unreactive boroxines. Bases like sodium-t-butoxide are highly hygroscopic and must be handled in a glovebox.

  • Solvent and Temperature: Are your solvents anhydrous? Water can lead to hydrodehalogenation and decomposition of reagents. Is the reaction temperature appropriate? Some reactions require heating to overcome the activation energy, but excessive heat can decompose the catalyst.

Buchwald-Hartwig Amination Issues

Q: My Buchwald-Hartwig amination is not working. I am recovering my starting material. What are some specific troubleshooting steps?

A: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[6][7]

  • Problem: Coupling with a primary amine gives low yield.

    • Solution: Primary amines can be challenging. The use of bidentate phosphine ligands like BINAP or DPPF can improve reaction rates and yields.[6] For sterically hindered primary amines, specialized bulky biarylphosphine ligands developed by the Buchwald group are often necessary.

  • Problem: No reaction with a secondary amine.

    • Solution: This is often a base issue. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine or the intermediate palladium complex. Ensure the base is fresh and handled under inert conditions.

  • Problem: I am observing hydrodehalogenation instead of the aminated product.

    • Solution: This can be a side reaction where an amide intermediate undergoes beta-hydride elimination.[6] Ensure your solvent is rigorously dried. Sometimes, changing the ligand can alter the relative rates of reductive elimination (desired) versus side reactions.

Suzuki Coupling Issues

Q: My Suzuki coupling is giving me a mixture of product, starting material, and homocoupled boronic acid. How can I optimize this?

A: This points to issues with reaction kinetics and stoichiometry.

  • Problem: Significant boronic acid homocoupling.

    • Solution: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the desired reaction, but a large excess can favor homocoupling.

  • Problem: Low yield.

    • Solution: The choice of base and solvent is critical. A common combination is K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water or toluene/water. The water is necessary to dissolve the inorganic base and facilitate transmetalation. For challenging couplings, a stronger base like K₃PO₄ may be required.

Data on Reaction Conditions

The following tables summarize typical starting conditions for the functionalization of chloro-heteroaromatics like this compound. Optimization will be required for specific substrates.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

ComponentExample 1Example 2Example 3
Catalyst Pd(PPh₃)₄Pd(OAc)₂PdCl₂(dppf)
Ligand -SPhos-
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent Toluene/EtOH/H₂O1,4-Dioxane/H₂ODME
Temperature 80-100 °C100 °C90 °C
Catalyst Loading 2-5 mol%1-3 mol%3-5 mol%

Table 2: Representative Buchwald-Hartwig Amination Conditions

ComponentExample 1 (Primary Amine)Example 2 (Secondary Amine)
Catalyst Pd₂(dba)₃Pd(OAc)₂
Ligand XPhosBINAP
Base NaOtBuLHMDS
Solvent TolueneTHF or 1,4-Dioxane
Temperature 80-110 °C60-100 °C
Catalyst Loading 1-4 mol%2-5 mol%

Table 3: Representative Sonogashira Coupling Conditions

ComponentStandard ConditionsCopper-Free Conditions
Pd Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄
Cu Co-catalyst CuI (1-5 mol%)None
Ligand PPh₃P(tBu)₃
Base Et₃N or DiPEACs₂CO₃ or K₂CO₃
Solvent THF or DMFAcetonitrile or Toluene
Temperature Room Temp to 60 °C50-80 °C

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., XPhos, 0.08 eq), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.

  • Add this compound (1.0 eq).

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene).

  • Add the amine (1.2 eq) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Visual Guides

experimental_workflow reagents 1. Add Reagents & Catalyst (Substrate, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Workup (Quench, Extract, Dry) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify

Caption: General workflow for a cross-coupling reaction.

troubleshooting_tree start Low Product Yield q1 Starting Material Consumed? start->q1 side_products Check for Side Products (Hydrodehalogenation, Homocoupling) q1->side_products Yes q2 Check Reagent Quality & Stoichiometry q1->q2 No optimize_conditions Optimize Conditions: - Lower Temperature - Change Ligand/Base - Ensure Anhydrous Conditions side_products->optimize_conditions q3 Check Catalyst Activity q2->q3 q4 Verify Reaction Conditions (Temp, Time, Atmosphere) q3->q4 solution Solution: - Use fresh reagents/catalyst - Ensure inert atmosphere - Increase temperature/time q4->solution

Caption: Decision tree for troubleshooting low yield.

Caption: Reactivity of this compound.

References

troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems in a question-and-answer format, providing specific advice for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving the furo[2,3-b]pyridine core.

General Issues

Q1: My cross-coupling reaction is not proceeding, or the yield is very low. What are the first things I should check?

A1: Low reactivity is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. Here’s a troubleshooting workflow to address this:

G cluster_start Initial Observation cluster_reagents Reagent & Setup Integrity cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Parameters start Low or No Product Formation reagent_purity Check Reagent Purity & Stability (Aryl halide, Boronic acid/ester, Amine, Olefin) start->reagent_purity Step 1 solvent_degas Ensure Proper Solvent Degassing (Crucial for Pd(0) stability) reagent_purity->solvent_degas inert_atmosphere Verify Inert Atmosphere (Air/moisture sensitivity) solvent_degas->inert_atmosphere catalyst_choice Evaluate Pd Precatalyst & Ligand (Consider electron-rich, bulky ligands for N-heterocycles) inert_atmosphere->catalyst_choice Step 2 base_selection Optimize Base (Strength and solubility are key) catalyst_choice->base_selection solvent_effect Screen Solvents (Polarity can be critical) base_selection->solvent_effect temperature Adjust Temperature (Increase for slow reactions, but monitor for decomposition) solvent_effect->temperature Step 3 concentration Vary Concentration (Can influence reaction rates and side reactions) temperature->concentration

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

  • Reagent Quality: Ensure the purity of your furo[2,3-b]pyridine halide, as well as the coupling partner (boronic acid/ester, amine, or olefin). Boronic acids, in particular, can degrade upon storage.

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich N-heterocycles like furo[2,3-b]pyridines, the nitrogen lone pair can coordinate to the palladium center and inhibit catalysis.[1] Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos) or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle.

  • Base and Solvent: The base is not just a proton scavenger; it also plays a role in the catalytic cycle. The choice of base and its solubility in the reaction solvent can significantly impact the reaction rate.

Suzuki-Miyaura Coupling

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent in my Suzuki-Miyaura reaction. How can I minimize this side reaction?

A2: Homocoupling is often caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.

  • Rigorous Degassing: Improve your degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.

  • Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes reduce homocoupling compared to in situ reduction of Pd(II) sources.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway.

  • Additives: In some cases, the addition of a small amount of a reducing agent can help maintain the palladium in its active Pd(0) state.

Q3: My Suzuki-Miyaura reaction with a substituted furo[2,3-b]pyridine is sluggish. What specific conditions should I try?

A3: The electronic nature of the furo[2,3-b]pyridine ring can influence reactivity.

  • Ligand Choice: For electron-deficient furo[2,3-b]pyridines, a more electron-rich ligand may be required to facilitate oxidative addition. Conversely, for electron-rich systems, a less electron-donating ligand might be sufficient.

  • Base Selection: Stronger bases like Cs₂CO₃ or K₃PO₄ are often effective for heteroaryl couplings. The choice between aqueous and anhydrous conditions can also be critical.

  • Boronic Ester vs. Acid: Boronic esters (e.g., pinacol esters) are sometimes more stable and can provide better results than the corresponding boronic acids, which are prone to protodeboronation.[2]

Quantitative Data: Suzuki-Miyaura Coupling of Furo[2,3-b]pyridines

EntryFuro[2,3-b]pyridine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
15-Chloro-3-triflyl-furo[2,3-b]pyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃1,4-Dioxane10092[3]
23-(4-Methoxyphenyl)-5-chloro-furo[2,3-b]pyridinePhenylboronic acidPd₂(dba)₃ (5)XPhos (10)K₃PO₄Toluene/H₂O11084[3]
35-Bromo-3-triflyl-furo[2,3-b]pyridine4-Acetylphenylboronic acidPd₂(dba)₃ (5)P(tBu)₃ (10)K₃PO₄THF7016[3]
Buchwald-Hartwig Amination

Q4: I am attempting a Buchwald-Hartwig amination on a furo[2,3-b]pyridine, but I am mostly recovering starting material. What should I change?

A4: The basicity of the furo[2,3-b]pyridine nitrogen can interfere with the reaction.

  • Strongly Basic Conditions: This reaction requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos have been specifically designed for challenging aminations.

  • Palladium Precatalyst: Using a pre-formed palladium-ligand complex (precatalyst) can often give more reproducible results than generating the catalyst in situ.

Q5: My Buchwald-Hartwig reaction is producing a significant amount of hydrodehalogenated furo[2,3-b]pyridine. What causes this side reaction?

A5: Hydrodehalogenation is a common side reaction where the aryl halide is reduced.

  • Moisture: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source.

  • Amine Quality: Use a high-purity amine. Some amines can contain impurities that act as hydrogen donors.

  • Base: The choice of base can influence the rate of hydrodehalogenation. Screening different strong bases (e.g., NaOtBu vs. LHMDS vs. K₃PO₄) may be necessary.

Heck Reaction

Q6: My Heck reaction between a halofuro[2,3-b]pyridine and an alkene is giving a mixture of regioisomers. How can I improve the selectivity?

A6: Regioselectivity in Heck reactions is influenced by both electronic and steric factors.

  • Ligand Control: The size and electronics of the phosphine ligand can direct the insertion of the olefin. Bulky ligands often favor addition to the less substituted carbon of the double bond.

  • Alkene Substitution: Electron-withdrawing groups on the alkene generally lead to the formation of the linear product, while electron-donating groups can favor the branched product.

  • Additives: In some cases, the addition of silver salts (e.g., Ag₃PO₄) can improve regioselectivity.

Q7: The yield of my Heck reaction is low, and I observe palladium black formation. What is happening?

A7: Formation of palladium black indicates catalyst decomposition and deactivation.

  • Ligand Stability: The ligand may be degrading under the reaction conditions. Consider a more robust ligand, such as an N-heterocyclic carbene (NHC).

  • Temperature: High temperatures can accelerate catalyst decomposition. Try running the reaction at the lowest effective temperature.

  • Phase-Transfer Catalysts: For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes stabilize the palladium catalyst and improve yields.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Furo[2,3-b]pyridine Triflate[3]
  • To an oven-dried reaction vial, add the furo[2,3-b]pyridine triflate (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and cesium carbonate (2.0-3.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add degassed 1,4-dioxane via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Bromo-furo[2,3-b]pyridine
  • To an oven-dried Schlenk tube, add the bromo-furo[2,3-b]pyridine (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through celite.

  • Concentrate the filtrate and purify by flash chromatography.

Signaling Pathways and Catalytic Cycles

The following diagrams illustrate the fundamental catalytic cycles for the three major cross-coupling reactions discussed. Understanding these cycles is key to diagnosing issues related to specific steps in the reaction.

Suzuki_Miyaura_Cycle cluster_legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal Ar'B(OR)₂ Base RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Ar-Ar' key Ar = Furo[2,3-b]pyridyl Ar' = Coupling Partner X = Halide or OTf

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Base RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd0 Ar-NR₂ key Ar = Furo[2,3-b]pyridyl R₂NH = Amine X = Halide or OTf

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[4][5]

Heck_Cycle cluster_legend Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X MigInsert Migratory Insertion OxAdd->MigInsert Olefin BetaElim β-Hydride Elimination MigInsert->BetaElim BetaElim->Pd0 Substituted Olefin + HX key Ar = Furo[2,3-b]pyridyl X = Halide or OTf

Caption: The catalytic cycle for the Mizoroki-Heck reaction.

References

scale-up challenges in the production of 3-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 3-Chlorofuro[2,3-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the gram-scale production of a furo[2,3-b]pyridine core suitable for producing this compound?

A concise and scalable 4-step synthesis has been reported that is amenable to multi-gram scale production and avoids column chromatography for several steps.[1] The general approach involves a tandem SNAr-cyclization reaction.[1]

Q2: What are the key reaction steps in this scalable synthesis?

The key steps are:

  • Esterification of a substituted nicotinic acid.

  • A tandem SNAr (Nucleophilic Aromatic Substitution) and cyclization reaction.[1]

  • Ester cleavage and decarboxylation.[1]

  • Chlorination to yield the final product.

Q3: Are there any particularly challenging steps during the scale-up of this synthesis?

Yes, the hydrolysis and decarboxylation step has been reported to be challenging under certain conditions.[1] For instance, using aqueous potassium hydroxide in ethanol at reflux may fail to yield the desired product.[1] Additionally, managing the exothermic nature of the SNAr and cyclization reactions is critical at a larger scale.

Q4: What are the typical solvents and reagents used in this synthesis?

Commonly used solvents and reagents include ethanol, tetrahydrofuran (THF), dichloromethane (CH2Cl2), sodium hydride (NaH), trifluoroacetic acid (TFA), and thionyl chloride (SOCl2) or a similar chlorinating agent.[1]

Q5: What are the primary safety concerns when scaling up the production of this compound?

Key safety concerns include:

  • Handling of Pyridine Derivatives: Pyridine and its derivatives can be harmful if swallowed, in contact with skin, or inhaled. They are also highly flammable.[2]

  • Exothermic Reactions: The SNAr and cyclization steps can be exothermic, requiring careful temperature control to prevent runaway reactions.

  • Use of Reactive Reagents: Reagents like sodium hydride are highly reactive and require careful handling in an inert atmosphere.

Troubleshooting Guide

Issue 1: Low or No Yield in the SNAr-Cyclization Step
Possible Cause Troubleshooting Step Rationale
Inactive Sodium Hydride Use fresh, high-quality sodium hydride. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).Sodium hydride can be deactivated by moisture and air, leading to incomplete deprotonation of the hydroxyacetate.
Low Reaction Temperature Gradually increase the reaction temperature. For example, from 0 °C to 50 °C.[1]The SNAr reaction may have a significant activation energy barrier. Increasing the temperature can improve the reaction rate.
Poor Solvent Choice Ensure the use of an appropriate anhydrous aprotic solvent like THF.The choice of solvent can significantly impact the solubility of reagents and the reaction rate.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS and extend the reaction time if necessary.The reaction may be slow and require more time to reach completion, especially at a larger scale.
Issue 2: Failed Hydrolysis and Decarboxylation
Possible Cause Troubleshooting Step Rationale
Ineffective Base/Solvent System Switch from KOH in ethanol to a different system. A reported successful method uses trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).[1]The combination of a strong acid like TFA in a suitable solvent can effectively mediate the tert-butyl ester cleavage and subsequent decarboxylation where basic conditions fail.[1]
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Monitor the reaction progress closely.These reactions may require more forcing conditions to proceed to completion.
Issue 3: Impurities in the Final Product After Chlorination
Possible Cause Troubleshooting Step Rationale
Incomplete Reaction Ensure the starting material is fully consumed by monitoring the reaction. Extend the reaction time or increase the amount of chlorinating agent if necessary.Unreacted starting material will contaminate the final product.
Side Reactions Control the reaction temperature carefully. Overheating can lead to the formation of byproducts.Chlorination reactions can be aggressive, and controlling the temperature helps to minimize unwanted side reactions.
Residual Solvents or Reagents After the reaction, perform a thorough work-up, including aqueous washes, to remove residual reagents and solvents. Consider recrystallization or distillation for final purification if necessary.Proper purification is crucial to obtain a high-purity final product. While the goal is to avoid column chromatography, other purification techniques may be necessary at scale.

Data Presentation

Table 1: Summary of Key Reaction Parameters for a Scalable Furo[2,3-b]pyridine Synthesis[1]

Step Reactants Reagents & Solvents Temperature (°C) Time (h) Yield (%)
Esterification 2,5-Dichloronicotinic acidtBuOH, H2SO4, MgSO4, CH2Cl2Room Temperature1692
SNAr-Cyclization Product from Step 1, tert-butyl 2-hydroxyacetateNaH, THF0 - 50386
Ester Cleavage & Decarboxylation Product from Step 2TFA, CH2Cl2Room Temperature1689
Triflation (Example Functionalization) Product from Step 3Tf2O, DIPEA, CH2Cl2-10 - 25371

Experimental Protocols

Protocol 1: Tandem SNAr-Cyclization Reaction[1]

  • To a solution of tert-butyl 2-hydroxyacetate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (3.5 equivalents) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add a solution of the esterified 2,5-dichloronicotinic acid (1 equivalent) in anhydrous THF dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to 50 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (approximately 3 hours).

  • Cool the reaction mixture to 0 °C and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: TFA-mediated Ester Cleavage and Decarboxylation[1]

  • Dissolve the crude product from the SNAr-cyclization step in dichloromethane (CH2Cl2).

  • Add trifluoroacetic acid (TFA) to the solution at room temperature.

  • Stir the reaction mixture for approximately 16 hours, monitoring for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the decarboxylated furo[2,3-b]pyridine.

Visualizations

experimental_workflow start Start: 2,5-Dichloronicotinic Acid esterification Step 1: Esterification start->esterification tBuOH, H2SO4 snar_cyclization Step 2: SNAr-Cyclization esterification->snar_cyclization tert-butyl 2-hydroxyacetate, NaH decarboxylation Step 3: Ester Cleavage & Decarboxylation snar_cyclization->decarboxylation TFA chlorination Step 4: Chlorination decarboxylation->chlorination Chlorinating Agent (e.g., SOCl2) end_product Final Product: this compound chlorination->end_product

Caption: Synthetic workflow for this compound production.

troubleshooting_workflow issue Low Yield in SNAr-Cyclization? check_NaH Is NaH fresh and handled under inert atmosphere? issue->check_NaH Yes check_temp Is reaction temperature optimized? check_NaH->check_temp Yes replace_NaH Use fresh NaH check_NaH->replace_NaH No check_time Is reaction time sufficient? check_temp->check_time Yes increase_temp Increase temperature (e.g., to 50 C) check_temp->increase_temp No extend_time Extend reaction time check_time->extend_time No success Problem Resolved check_time->success Yes replace_NaH->success increase_temp->success extend_time->success

Caption: Troubleshooting decision tree for the SNAr-cyclization step.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of the Furo[2,3-b]pyridine Core

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of the furo[2,3-b]pyridine core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The furo[2,3-b]pyridine scaffold, an isostere of azaindole, is of growing interest in medicinal chemistry, particularly as a hinge-binding motif in kinase inhibitors.[1] This guide aims to facilitate the efficient and selective synthesis of furo[2,3-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the furo[2,3-b]pyridine core for functionalization?

The reactivity of the furo[2,3-b]pyridine core is dictated by the electronic properties of the fused furan and pyridine rings. The furan ring is electron-rich, making the C2 and C3 positions susceptible to electrophilic attack and lithiation. The pyridine ring is electron-deficient, rendering its protons more acidic and the ring susceptible to nucleophilic attack, particularly when activated. The typical order of proton acidity is C7 > C5 > C3 > C2.

Q2: How can I achieve C2-selectivity versus C3-selectivity in the functionalization of the furan ring?

Achieving selectivity between the C2 and C3 positions often depends on the chosen methodology.

  • For lithiation: Direct deprotonation with strong bases like n-butyllithium (nBuLi) typically favors the C2 position due to the higher acidity of the C2-proton.

  • For electrophilic substitution: The outcome can be influenced by the directing effect of existing substituents and the nature of the electrophile.

  • For Palladium-Catalyzed C-H Arylation: Ligand choice can be crucial in directing the selectivity. Different phosphine ligands can switch the selectivity between the C2 and C3 positions.[2]

Q3: What are the common challenges in achieving regioselectivity on the pyridine ring?

The primary challenges include:

  • Over-functionalization: The presence of multiple acidic protons can lead to di- or tri-substituted products if the reaction conditions are not carefully controlled.

  • Competition between positions: The relative acidity of the C5 and C7 protons can lead to mixtures of isomers, especially in the absence of a directing group.

  • Harsh reaction conditions: Functionalization of the electron-deficient pyridine ring can sometimes require harsh conditions that may not be compatible with sensitive functional groups.

Troubleshooting Guides

Lithiation and Metalation

Issue: Poor or no regioselectivity in the lithiation of unsubstituted furo[2,3-b]pyridine.

Possible Cause Troubleshooting Steps
Use of a non-selective base. Employ a more regioselective lithiating agent. For C2-lithiation, n-BuLi in THF at low temperatures (-78 °C) is often effective. For C7-lithiation, a directed ortho-metalation (DoM) strategy might be necessary if a suitable directing group is present at C6 or N1.
Incorrect temperature. Temperature control is critical. Low temperatures (-78 °C) generally favor kinetic control and can enhance selectivity. Allowing the reaction to warm prematurely can lead to scrambling of the lithium position and loss of selectivity.
Presence of moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Traces of water will quench the organolithium reagent and lead to low yields.
Formation of multiple lithiated species. Use a stoichiometric amount of the lithium base. An excess of base can lead to di- or tri-lithiation.

Issue: Low yield after quenching the lithiated furo[2,3-b]pyridine with an electrophile.

Possible Cause Troubleshooting Steps
Inefficient trapping of the organolithium intermediate. Ensure the electrophile is added slowly at low temperature to the solution of the lithiated species. Some electrophiles require a specific temperature range for optimal reaction.
Decomposition of the organolithium species. The stability of the lithiated furo[2,3-b]pyridine can be temperature-dependent. Use the generated organolithium species immediately and avoid prolonged storage, even at low temperatures.
Side reactions with the electrophile. The electrophile may react with the solvent or the base. Ensure the chosen electrophile is compatible with the reaction conditions.
Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

Issue: Low yield in Suzuki-Miyaura coupling of a halofuro[2,3-b]pyridine.

Possible Cause Troubleshooting Steps
Catalyst deactivation. Ensure the reaction is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Use of pre-catalysts or ligands that form stable and active catalytic species can be beneficial.
Poor solubility of reagents. Choose a solvent system that ensures all reactants are in solution at the reaction temperature. A mixture of a polar aprotic solvent (e.g., dioxane, DME) and water is often effective for Suzuki couplings.
Inefficient transmetalation. The choice of base is crucial for the transmetalation step. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are commonly used. The boronic acid or ester might be unstable under the reaction conditions, leading to protodeboronation.
Steric hindrance. Sterically hindered coupling partners may require more forcing conditions (higher temperature, longer reaction time) or the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote oxidative addition and reductive elimination.

Issue: Poor regioselectivity in the cross-coupling of a dihalofuro[2,3-b]pyridine.

Possible Cause Troubleshooting Steps
Similar reactivity of the two halogen atoms. The relative reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > OTf > Cl.[3] To achieve selective coupling at one position, choose starting materials with halogens of different reactivity (e.g., one bromide and one chloride).
Ligand-controlled selectivity. The choice of phosphine ligand can influence the regioselectivity of the oxidative addition step. Experiment with different ligands to find the optimal one for the desired outcome.
Reaction temperature. Lowering the reaction temperature may enhance the selectivity for the more reactive halogen.

Table 1: Comparison of Conditions for Suzuki-Miyaura Coupling on a Dihalo-furo[2,3-b]pyridine Derivative

EntryHalide 1 (Position)Halide 2 (Position)CatalystLigandBaseSolventTemp (°C)Major ProductYield (%)
1Cl (C5)OTf (C3)Pd(PPh₃)₄PPh₃Cs₂CO₃Dioxane/H₂O100C3-Coupling92[1]
2Cl (C5)OTf (C3)Pd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O100C5-Coupling84[1]
Halogenation

Issue: Poor regioselectivity in the bromination of furo[2,3-b]pyridine with N-bromosuccinimide (NBS).

Possible Cause Troubleshooting Steps
Radical vs. electrophilic conditions. The reaction conditions determine the mechanism. For electrophilic aromatic bromination, performing the reaction in a polar solvent in the absence of a radical initiator is preferred. For benzylic bromination (if a methyl group is present), non-polar solvents and a radical initiator (e.g., AIBN, benzoyl peroxide) or light are necessary.
Over-bromination. Use a stoichiometric amount of NBS. Adding the NBS portion-wise can help to control the reaction and prevent the formation of di- or tri-brominated products.
Solvent effects. The solvent can influence the reactivity and selectivity of NBS. Acetonitrile or DMF are common choices for electrophilic bromination of heteroaromatics.

Experimental Protocols

Protocol 1: Regioselective C2-Lithiation and Trapping of Furo[3,2-b]pyridine

This protocol is adapted from a procedure for the regioselective lithiation of the isomeric furo[3,2-b]pyridine and is expected to be applicable to furo[2,3-b]pyridine with a preference for C2-lithiation.

  • Preparation: Under an argon atmosphere, dissolve furo[2,3-b]pyridine (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask.

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) dropwise to the solution at -78 °C.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 3-Bromo-furo[2,3-b]pyridine
  • Reaction Setup: To a flame-dried Schlenk flask, add the 3-bromo-furo[2,3-b]pyridine (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Regioselective_Lithiation_Workflow cluster_start Starting Material cluster_conditions Lithiation Conditions cluster_intermediates Lithated Intermediates cluster_products Functionalized Products Start Furo[2,3-b]pyridine nBuLi n-BuLi, THF, -78°C Start->nBuLi LDA LDA, THF, -78°C Start->LDA DoM Directing Group + Base Start->DoM C2_Li 2-Lithio-furo[2,3-b]pyridine (Major) nBuLi->C2_Li Other_Li Other Lithiated Species LDA->Other_Li C7_Li 7-Lithio-furo[2,3-b]pyridine DoM->C7_Li C2_Product C2-Functionalized Product C2_Li->C2_Product Quench with Electrophile C7_Product C7-Functionalized Product C7_Li->C7_Product Quench with Electrophile Other_Products Mixture of Products Other_Li->Other_Products Quench with Electrophile

Caption: Decision workflow for regioselective lithiation of the furo[2,3-b]pyridine core.

Suzuki_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Suzuki Coupling Catalyst Catalyst Deactivation Problem->Catalyst Solubility Poor Solubility Problem->Solubility Transmetalation Inefficient Transmetalation Problem->Transmetalation Sterics Steric Hindrance Problem->Sterics Degas Degas Reaction Mixture Catalyst->Degas Ligand Change Ligand (e.g., XPhos, SPhos) Catalyst->Ligand Solvent Optimize Solvent System Solubility->Solvent Base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Transmetalation->Base Sterics->Ligand Temp Increase Temperature Sterics->Temp

Caption: Troubleshooting guide for low yields in Suzuki-Miyaura coupling of halofuro[2,3-b]pyridines.

References

Technical Support Center: Catalyst Selection and Optimization for 3-Chlorofuro[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chlorofuro[2,3-b]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: Which types of palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this compound?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most commonly employed and successful reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is a robust and versatile method for introducing new carbon frameworks.

  • Buchwald-Hartwig Amination: To synthesize arylamines by coupling with primary or secondary amines. This reaction is crucial for introducing nitrogen-containing functional groups.[1]

  • Sonogashira Coupling: For the formation of C-C triple bonds by reacting with terminal alkynes. This reaction is valuable for creating linear structural extensions.[2]

  • Heck Coupling: To form C-C bonds with alkenes, leading to substituted vinyl-furo[2,3-b]pyridines.[3]

Q2: What are the key factors to consider when selecting a catalyst system for a specific cross-coupling reaction with this compound?

A2: The choice of catalyst system is critical for a successful reaction and depends on the specific transformation. Key components to consider are:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices that form the active Pd(0) species in situ. For some applications, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be used.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often essential, especially for less reactive aryl chlorides. The choice of ligand can significantly impact reaction rate and yield.

  • Base: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation or deprotonation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu, K-Ot-Bu). The strength and solubility of the base should be matched to the specific reaction and substrates to avoid side reactions.

  • Solvent: Aprotic polar solvents like dioxane, toluene, and DMF are frequently used. The choice of solvent can affect catalyst solubility, reaction temperature, and side product formation.

Q3: I am observing low to no conversion in my Suzuki-Miyaura coupling of this compound. What are the likely causes and how can I troubleshoot this?

A3: Low conversion in Suzuki-Miyaura couplings of heteroaryl chlorides can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst Activity: Ensure your palladium precursor and ligand are of high quality. Consider using a pre-activated catalyst or a more active ligand from the newer generations of Buchwald or Hartwig ligands.

  • Base Strength and Solubility: An inadequate base can stall the catalytic cycle. If you are using a mild base like K₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. For particularly challenging couplings, a non-aqueous base like NaOt-Bu might be necessary, but be mindful of potential side reactions with sensitive functional groups.

  • Reaction Temperature: The C-Cl bond in this compound is relatively strong. Ensure your reaction temperature is high enough to facilitate oxidative addition (typically 80-120 °C).

  • Water Content: While many Suzuki reactions tolerate some water, and it can even be beneficial, excess water can lead to protodeborylation of your boronic acid. Ensure your solvent is appropriately dried if you suspect this is an issue.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical. For electron-rich or sterically hindered coupling partners, a bulkier and more electron-rich ligand may be required to promote reductive elimination.

Q4: My Buchwald-Hartwig amination reaction is giving me a significant amount of hydrodehalogenation (replacement of Cl with H) byproduct. What can I do to minimize this?

A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[1] It can be minimized by:

  • Optimizing the Ligand: Some ligands are more prone to promoting β-hydride elimination, which can lead to hydrodehalogenation. Screening different bulky alkylphosphine ligands can be beneficial.

  • Choice of Base: Strong, non-coordinating bases are generally preferred. Sodium tert-butoxide is a common choice, but if side reactions are an issue, a weaker base like cesium carbonate could be tested, potentially with a slight increase in reaction temperature to maintain a good reaction rate.

  • Amine Concentration: Ensure a sufficient excess of the amine coupling partner is present to favor the desired C-N bond formation over competing side reactions.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Possible Cause Troubleshooting Steps
Low or No Yield Inactive catalystUse a fresh palladium source and high-purity ligand. Consider a pre-catalyst.
Insufficiently active catalyst system for a chlorideSwitch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos).
Inappropriate baseSwitch from carbonate to phosphate base (K₃PO₄) or use an alkoxide base (NaOt-Bu).
Low reaction temperatureIncrease temperature to 100-120 °C.
Protodeborylation of boronic acidUse anhydrous solvent or switch to a more stable boronate ester (e.g., pinacol ester).
Formation of Homocoupled Byproducts Catalyst decompositionUse a higher ligand-to-palladium ratio.
Oxygen contaminationEnsure the reaction is performed under an inert atmosphere (Argon or Nitrogen).
Buchwald-Hartwig Amination
Problem Possible Cause Troubleshooting Steps
Low or No Yield Catalyst inhibition by the amineUse a higher catalyst loading or a more robust ligand.
Sterically hindered amineSwitch to a ligand specifically designed for hindered substrates (e.g., a Josiphos-type ligand).
Weak baseUse a strong, non-coordinating base like NaOt-Bu or LHMDS.
Hydrodehalogenation β-hydride elimination from the amide intermediateScreen different bulky phosphine ligands.
Reaction conditions too harshLower the reaction temperature and extend the reaction time.
Amine Homocoupling Side reaction of the amineUse a slight excess of the aryl halide.

Data Presentation: Catalyst Systems for Related Reactions

While specific data for this compound is limited in the literature, the following tables provide optimized conditions for analogous cross-coupling reactions on similar chloropyridine and heteroaryl scaffolds. These serve as excellent starting points for optimization.

Table 1: Suzuki-Miyaura Coupling of Chloropyridines with Arylboronic Acids

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100>90
Pd₂(dba)₃XPhosK₂CO₃Dioxane11085-95
PdCl₂(dppf)-K₂CO₃DMF/H₂O9070-85

Table 2: Buchwald-Hartwig Amination of Chloro-N-Heterocycles

Palladium SourceLigandBaseSolventTemp (°C)Amine TypeYield (%)
Pd₂(dba)₃RuPhosNaOt-BuToluene100Secondary80-95
Pd(OAc)₂BrettPhosLHMDSDioxane90Primary75-90
[Pd(allyl)Cl]₂t-BuXPhosK₂CO₃t-AmylOH110Anilines80-98

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene or dioxane, with 10-20% water if using a water-soluble base) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Seal the tube, and evacuate and backfill with Argon.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Reaction Type (e.g., Suzuki, Buchwald-Hartwig) catalyst Select Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Choose Ligand Based on Substrate (Bulky, electron-rich for Ar-Cl) catalyst->ligand base Select Base (Carbonate, Phosphate, Alkoxide) ligand->base solvent Choose Solvent (Toluene, Dioxane, DMF) base->solvent optimize Optimize Conditions (Temperature, Concentration, Time) solvent->optimize analysis Analyze Results (Yield, Purity, Side Products) optimize->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot Low Yield / Side Products success Successful Reaction analysis->success High Yield troubleshoot->optimize Re-optimize

Caption: A general workflow for catalyst selection and optimization in cross-coupling reactions.

Troubleshooting_Low_Yield start Low Reaction Yield check_catalyst Is the Catalyst System Active Enough? start->check_catalyst check_temp Is the Temperature Sufficiently High? start->check_temp check_base Is the Base Appropriate? start->check_base check_reagents Are Reagents High Purity? start->check_reagents increase_activity Use more active ligand (e.g., SPhos, RuPhos) check_catalyst->increase_activity increase_temp Increase temperature to 100-120 °C check_temp->increase_temp change_base Switch to a stronger base (e.g., K₃PO₄, NaOt-Bu) check_base->change_base purify_reagents Purify starting materials and dry solvent check_reagents->purify_reagents

Caption: A troubleshooting guide for addressing low yields in cross-coupling reactions.

References

Technical Support Center: Furo[2,3-b]pyridine Intermediate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of furo[2,3-b]pyridine intermediates during their experiments.

Troubleshooting Guides

Issue: Precipitation of Furo[2,3-b]pyridine Intermediate in Aqueous Buffer or Cell Culture Media

Symptoms:

  • Visible precipitate or cloudiness upon addition of DMSO stock solution to aqueous solutions.

  • Inconsistent results in biological assays.

  • Crystals observed under the microscope in cell culture wells.

Possible Causes:

  • The compound's aqueous solubility is exceeded.

  • The final concentration of DMSO is too low to maintain solubility.

  • Interaction with salts or proteins in the media, leading to precipitation.[1]

  • Temperature shifts affecting solubility.

Troubleshooting Steps:

G A Start: Compound Precipitates B Lower Final Compound Concentration A->B Is a lower concentration acceptable for the assay? C Increase Final DMSO Concentration (while considering cell toxicity) B->C No I Resolved B->I Yes D Use a Co-solvent (e.g., PEG-400, ethanol) C->D Still precipitates C->I Precipitation resolved E Complex with a Solubilizing Agent (e.g., Cyclodextrins) D->E Still precipitates D->I Precipitation resolved F Prepare an Amorphous Solid Dispersion E->F Still precipitates E->I Precipitation resolved G Check for Media Incompatibility (Test in simpler buffer, e.g., PBS) F->G Still precipitates F->I Precipitation resolved H Still Precipitates G->H Precipitation persists in simple buffer G->I Precipitation resolved in simple buffer G cluster_0 Solubilization Strategy Selection A Poorly Soluble Furo[2,3-b]pyridine Intermediate B Initial Screening/ In Vitro Assays A->B C In Vivo Studies/ Formulation Development A->C D Co-solvents/ pH Adjustment B->D E Cyclodextrin Complexation B->E C->E F Amorphous Solid Dispersions C->F G Lipid-Based Formulations C->G

References

Validation & Comparative

Spectroscopic Characterization of 3-Chlorofuro[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Chlorofuro[2,3-b]pyridine. For context and comparison, spectral data for the parent compound, furo[2,3-b]pyridine, and the simpler aromatic heterocycle, 3-chloropyridine, are also presented. This document is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and characterization of this class of compounds.

Comparative Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and its selected alternatives. The data for this compound is predicted based on established principles of NMR and MS, and by drawing analogies from the experimental data of the comparative compounds.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundH2H3H4H5H6H7
This compound (Predicted) 7.85 (s)-8.10 (dd)7.20 (dd)8.45 (dd)-
Furo[2,3-b]pyridine 7.81 (d)6.85 (d)8.05 (dd)7.15 (dd)8.40 (dd)-
3-Chloropyridine 8.45 (d)-7.80 (dt)7.30 (dd)8.50 (dd)-

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundC2C3C3aC4C5C6C7a
This compound (Predicted) 145.0115.0158.0142.0118.0148.0125.0
Furo[2,3-b]pyridine 144.5105.0158.5141.5117.5147.5120.0
3-Chloropyridine 148.5130.0-138.0124.0150.0-

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Ions (m/z)
This compound (Predicted) C₇H₄ClNO153.57153/155 (M+, ³⁵Cl/³⁷Cl), 118 (M-Cl), 90 (M-Cl-CO)
Furo[2,3-b]pyridine C₇H₅NO119.12[1]119 (M+), 91 (M-CO), 64
3-Chloropyridine C₅H₄ClN113.55[2][3]113/115 (M+, ³⁵Cl/³⁷Cl)[2][3], 78 (M-Cl)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra for compounds like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • Number of scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS)

A general procedure for obtaining the mass spectrum is outlined below:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • ESI-MS Acquisition (for soft ionization):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in positive ion mode.

    • Typical mass range: 50-500 m/z.

  • EI-MS Acquisition (for fragmentation patterns):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Typical mass range: 40-300 m/z.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M+) and characteristic fragmentation patterns. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound and the structural relationships between the compared compounds.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_comparison Comparative Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Formula NMR NMR Spectroscopy Purification->NMR Connectivity & Environment Structure_Elucidation Structure Elucidation MS->Structure_Elucidation TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Detailed Connectivity TwoD_NMR->Structure_Elucidation Comparison Comparison with Known Compounds Structure_Elucidation->Comparison

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

G Furo[2,3-b]pyridine Furo[2,3-b]pyridine This compound This compound Furo[2,3-b]pyridine->this compound Chlorination Pyridine Pyridine Pyridine->Furo[2,3-b]pyridine Annulation 3-Chloropyridine 3-Chloropyridine Pyridine->3-Chloropyridine Chlorination 3-Chloropyridine->this compound Annulation

Caption: Structural relationships between the target compound and its alternatives.

References

Reactivity Showdown: 3-Chloro- vs. 3-Bromofuro[2,3-b]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the strategic selection of building blocks is paramount. The furo[2,3-b]pyridine scaffold, a key heterocyclic motif in medicinal chemistry, often requires functionalization at the 3-position. The choice between a chloro or bromo substituent at this position can significantly impact synthetic efficiency and overall yield. This guide provides a comparative analysis of the reactivity of 3-chloro- and 3-bromofuro[2,3-b]pyridine in common palladium-catalyzed cross-coupling reactions, supported by generalized experimental protocols and mechanistic diagrams.

This inherent reactivity difference necessitates the use of more forcing reaction conditions or more sophisticated catalyst systems for the less reactive 3-chlorofuro[2,3-b]pyridine to achieve comparable yields to its bromo counterpart.

Comparative Reactivity and Reaction Conditions

The following table summarizes the key differences in reactivity and the typical adjustments in reaction conditions required for Suzuki-Miyaura and Buchwald-Hartwig amination reactions of 3-chloro- and 3-bromofuro[2,3-b]pyridine.

Feature3-Bromofuro[2,3-b]pyridineThis compound
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ with electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos)
Typical Ligand Standard phosphine ligands (e.g., PPh₃, dppf)Electron-rich, bulky phosphine ligands are often essential
Reaction Temperature Generally lower (e.g., 80-100 °C)Generally higher (e.g., 100-120 °C)
Reaction Time Typically shorterOften requires longer reaction times
Catalyst Loading Lower catalyst loading may be sufficientHigher catalyst loading is often necessary
Substrate Scope Generally broader with a wider range of coupling partnersMay be more limited, especially with less reactive coupling partners

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Note that optimization of these conditions is typically required for specific substrates.

Suzuki-Miyaura Coupling: General Protocol

Objective: To synthesize a 3-arylfuro[2,3-b]pyridine.

Materials:

  • 3-Halofuro[2,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ for bromo, Pd₂(dba)₃/XPhos for chloro) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To a dry reaction vessel, add the 3-halofuro[2,3-b]pyridine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C for 3-bromo and 100-120 °C for 3-chloro derivatives) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: General Protocol

Objective: To synthesize a 3-aminofuro[2,3-b]pyridine.

Materials:

  • 3-Halofuro[2,3-b]pyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP for bromo, XPhos for chloro) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.2-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by the 3-halofuro[2,3-b]pyridine and the amine.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 90-110 °C for 3-bromo and 110-130 °C for 3-chloro derivatives) with stirring for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Pathways and Reactivity Rationale

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and the fundamental principle governing halide reactivity.

Halide_Reactivity cluster_reactivity Relative Reactivity in Oxidative Addition cluster_bond_strength Bond Dissociation Energy C-I C-I C-Br C-Br C-I->C-Br Faster Weaker Bond Weaker Bond C-I->Weaker Bond C-Cl C-Cl C-Br->C-Cl Faster Stronger Bond Stronger Bond C-Cl->Stronger Bond

Fig. 1: Halide Reactivity Trend

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Product Reductive_Elimination->Ar-Ar'

Fig. 2: Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine_Coordination HNR'R'' Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-NR'R'' Product Reductive_Elimination->Ar-NR'R''

Fig. 3: Buchwald-Hartwig Catalytic Cycle

comparative analysis of different synthetic routes to furo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold, an isostere of the well-known 7-azaindole, is a privileged heterocyclic motif increasingly utilized in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its unique structure, combining an electron-rich furan ring with an electron-deficient pyridine ring, offers distinct opportunities for molecular interactions and property modulation. Access to this valuable core structure is paramount for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of several prominent synthetic routes to the furo[2,3-b]pyridine core, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.

Core Synthetic Strategies: An Overview

The construction of the furo[2,3-b]pyridine ring system can be broadly achieved through several strategic approaches. The most common methods involve forming the furan ring onto a pre-existing pyridine scaffold. Key strategies that have been successfully employed include:

  • Nucleophilic Aromatic Substitution (SNAr) and Cyclization: A robust and scalable method starting from readily available 2-halopyridines.

  • Palladium-Catalyzed Sonogashira Coupling and Cyclization: A versatile route that introduces diversity through various terminal alkynes.

  • Synthesis from Pyridine N-oxides: A modern, metal-free approach that proceeds under mild conditions.

  • Intramolecular Diels-Alder Reaction: A classic cycloaddition strategy for constructing the heterocyclic core.

This guide will delve into the first three methods, for which detailed comparative data and protocols are readily available.

Comparative Analysis of Key Synthetic Routes

The choice of synthetic route often depends on factors such as scale, required substitution patterns, and tolerance of functional groups. The following table summarizes key quantitative data from representative examples of the most common synthetic methodologies.

Parameter Route 1: SNAr & Cyclization [1]Route 2: Sonogashira Coupling & Cyclization [2][3]Route 3: From Pyridine N-oxides [2][3]
Starting Materials 2,5-Dichloronicotinic acid, tert-butyl 2-hydroxyacetate6-Bromo-3-fluoro-2-cyanopyridine, Terminal Alkynes3-Ethylcarboxylate pyridine N-oxides, Acyl Chlorides
Key Reagents NaH, TFA, H2SO4Pd(PPh3)4, CuI, Et3NBase (e.g., Et3N), Acyl Chloride/Anhydride
Overall Yield ~70% over 3 steps for the core50-91% for coupling step50-91% over 2 steps
Reaction Conditions Stepwise, temps from 0°C to 50°CRoom Temperature (coupling step)Mild, Metal-Free
Scalability Demonstrated on multi-gram scaleGenerally good scalabilityReported on lab scale
Key Advantages High yields, proven scalability, no chromatography needed for core synthesisHigh functional group tolerance, introduces diversity at C2/C3Metal-free, mild conditions, wide substrate scope
Key Limitations Requires specific substitution on pyridine precursorRequires two-step (coupling then cyclization) sequencePrecursor pyridine N-oxides may require separate synthesis

Experimental Protocols and Workflows

Detailed methodologies are crucial for the successful implementation of any synthetic route. Below are the experimental protocols for the key reactions discussed, accompanied by workflow diagrams generated using Graphviz to illustrate the process flow.

Route 1: SNAr and Intramolecular Cyclization

This route provides a reliable and high-yielding pathway to the furo[2,3-b]pyridine core and has been optimized for large-scale synthesis without the need for column chromatography in the main sequence.[1] The overall strategy involves the initial formation of a tert-butyl ester, followed by a tandem SNAr-cyclization reaction, and finally deprotection and decarboxylation.

G cluster_0 Workflow: S-N-Ar and Cyclization Route A 2,5-Dichloronicotinic Acid B tBuOH, H2SO4, Mg2SO4 (92% yield) A->B C tert-Butyl 2,5-dichloronicotinate B->C D tert-Butyl 2-hydroxyacetate, NaH, THF (86% yield) C->D E tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate D->E F TFA, CH2Cl2 (89% yield) E->F G 5-Chloro-furo[2,3-b]pyridin-3-ol (Final Core) F->G

Workflow for the SNAr and Cyclization synthesis.

Experimental Protocol:

  • Synthesis of tert-Butyl 2,5-dichloronicotinate: To a solution of 2,5-dichloronicotinic acid (1.0 eq) in CH2Cl2 and tert-butanol, magnesium sulfate and sulfuric acid are added. The reaction is stirred at room temperature for 16 hours. The resulting ester is obtained in approximately 92% yield after workup.[1]

  • Synthesis of tert-Butyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate: Sodium hydride (3.5 eq) is added to a solution of tert-butyl 2-hydroxyacetate (1.1 eq) in THF at 0°C. The mixture is stirred before the addition of tert-butyl 2,5-dichloronicotinate. The reaction is then heated to 50°C for 3 hours. The tandem SNAr-cyclization product is isolated in 86% yield.[1]

  • Synthesis of 5-Chloro-furo[2,3-b]pyridin-3-ol: The carboxylate from the previous step is dissolved in CH2Cl2, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 16 hours. This step facilitates both the cleavage of the tert-butyl ester and subsequent decarboxylation, affording the final furo[2,3-b]pyridine core in 89% yield.[1]

Route 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization

This powerful method allows for the formation of a carbon-carbon bond between a halopyridine and a terminal alkyne, creating a key intermediate for the subsequent furan ring formation. The Sonogashira reaction is known for its broad substrate scope and functional group tolerance.

G cluster_1 Workflow: Sonogashira Coupling Route A Halopyridine Precursor (e.g., 2-Bromo-3-hydroxypyridine) C Sonogashira Coupling (Pd(PPh3)4, CuI, Base) A->C B Terminal Alkyne B->C D 2-Alkynyl-3-hydroxypyridine Intermediate C->D E Intramolecular Cyclization (e.g., Base or Metal-catalyzed) D->E F Substituted Furo[2,3-b]pyridine E->F

General workflow for Sonogashira coupling and cyclization.

Experimental Protocol (Representative for Sonogashira Coupling):

  • Reaction Setup: To a degassed solution of the halopyridine (1.1 eq) in a mixture of THF and Et3N (2:1 ratio), Pd(PPh3)4 (0.15 eq) and CuI (0.3 eq) are added.

  • Addition of Alkyne: The reaction mixture is further degassed for 5 minutes at room temperature. The terminal alkyne (1.0 eq) is then added dropwise.

  • Reaction Execution: The reaction is stirred at room temperature for 16 hours.

  • Workup and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the coupled product. Yields for this step typically range from 50-91%, depending on the substrates used.[2][3]

  • Cyclization: The resulting 2-alkynyl-3-hydroxypyridine intermediate is then subjected to a separate cyclization step, often promoted by a base or another catalyst, to form the furan ring of the furo[2,3-b]pyridine product.

Route 3: Synthesis from Pyridine N-oxides

This modern approach provides a metal-free alternative for constructing 2,3-substituted furo[2,3-b]pyridines. The reaction proceeds under mild conditions and demonstrates a wide substrate scope, making it an attractive method for library synthesis.[2][3]

G cluster_2 Workflow: Pyridine N-oxide Route A 3-Ethylcarboxylate Pyridine N-oxide C Acylation & Intermediate Formation A->C B Acyl Chloride or Anhydride B->C D Ethyl Acetoacetate Intermediate C->D E Base-promoted Cyclization & Rearomatization D->E F 2,3-Disubstituted Furo[2,3-b]pyridine (50-91% yield) E->F

Workflow for synthesis from Pyridine N-oxides.

Experimental Protocol:

  • Acylation: The starting 3-ethylcarboxylate pyridine N-oxide reacts with an acyl chloride or anhydride. This forms an intermediate ethyl acetoacetate derivative.

  • Cyclization and Rearomatization: The intermediate undergoes a base-promoted deprotonation at the carbonyl, which then triggers an intramolecular cyclization onto the pyridine ring.

  • Final Product Formation: A subsequent deprotonation and rearomatization step yields the final 2,3-substituted furo[2,3-b]pyridine product.

  • Overall Process: This cascade of reactions can be performed efficiently, providing the desired products in yields ranging from 50-91% under mild, metal-free conditions.[2][3]

Conclusion

The synthesis of the furo[2,3-b]pyridine core can be accomplished through several effective strategies. The SNAr and cyclization route stands out for its proven scalability and high yields, making it ideal for producing large quantities of the core scaffold. The Sonogashira coupling approach offers superior flexibility for introducing a wide range of substituents at the 2- and 3-positions, which is highly valuable for SAR exploration. Finally, the synthesis from pyridine N-oxides represents a modern, metal-free, and mild alternative, well-suited for generating diverse libraries of compounds. The choice of method will ultimately be guided by the specific goals of the research program, including the desired scale, substitution patterns, and available starting materials.

References

A Comparative Guide to the Structural Validation of Novel 3-Chlorofuro[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2] The synthesis of novel derivatives, such as those with a 3-chloro substitution, is a key strategy in the development of new therapeutic agents.[1] Rigorous structural validation is paramount to ensure the correct identification of these novel molecules, underpinning the reliability of subsequent biological and pharmacological evaluations.

This guide provides a comparative overview of the primary analytical techniques used to validate the structure of novel 3-Chlorofuro[2,3-b]pyridine derivatives. It details the experimental protocols for each method, presents data in a comparative format, and includes workflows to guide the validation process.

Key Analytical Techniques for Structural Elucidation

The unambiguous structural determination of novel organic molecules relies on a combination of spectroscopic and analytical methods. For this compound derivatives, the most powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and spatial relationships of atoms.Non-destructive; provides definitive evidence of covalent structure and stereochemistry.[3][4]Requires soluble material; complex spectra may require advanced 2D techniques for full interpretation.
Mass Spectrometry Precise molecular weight and elemental composition.Extremely sensitive, requiring minimal sample; provides definitive molecular formula.Does not provide information on connectivity or stereochemistry; fragmentation patterns can be complex.
X-ray Crystallography The exact three-dimensional arrangement of atoms in a single crystal.Provides unambiguous proof of structure and stereochemistry.[5]Requires a suitable single crystal, which can be difficult to obtain.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple; good for identifying key functional groups.[6]Provides limited information about the overall molecular structure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural validation for organic compounds.[3][4] A suite of 1D and 2D NMR experiments is typically required for full structural assignment.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1] Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the number of unique protons, their chemical environment, multiplicity (splitting pattern), and integration (relative number of protons).

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of unique carbon atoms and their chemical environment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[2]

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivity between adjacent protons.[2][3]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[1][3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular fragments.[1][3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.[3]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of a novel compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum, ensuring high resolution to obtain a precise mass measurement of the molecular ion.

  • Data Analysis: Use the exact mass to calculate the elemental formula. The isotopic pattern, particularly for chlorine-containing compounds (³⁵Cl and ³⁷Cl), provides further confirmation of the elemental composition.

Single-Crystal X-ray Diffraction

When a suitable crystal can be grown, X-ray crystallography provides the definitive, unambiguous structure.[5]

Methodology:

  • Crystallization: Grow a single crystal of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.[7]

Data Presentation and Comparison

Below are example tables of the type of data obtained for a hypothetical novel this compound derivative.

Table 1: NMR Spectroscopic Data (¹H and ¹³C)

Positionδ ¹H (ppm), Multiplicity, J (Hz)δ ¹³C (ppm)
2150.2
3115.8
47.85, d, 8.2128.5
57.20, t, 8.0122.3
68.10, d, 7.8145.6
7a155.4

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.

Table 2: Comparative Analysis of Structural Validation Techniques

ParameterNMR SpectroscopyHigh-Resolution MSX-ray Crystallography
Sample Amount 5-10 mg< 1 mg< 1 mg
Sample State SolutionSolution or SolidSingle Crystal
Time for Analysis HoursMinutesDays
Structural Info Connectivity, StereochemistryElemental CompositionAbsolute 3D Structure
Key Confirmation C-H FrameworkMolecular FormulaUnambiguous Proof

Visualizing Workflows and Pathways

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the structural validation of a novel this compound derivative.

G cluster_0 Synthesis and Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Definitive Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product IR IR Spectroscopy Purification->IR Pure Compound HRMS High-Resolution MS Purification->HRMS NMR_1D 1D NMR (1H, 13C) HRMS->NMR_1D Elemental Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Spectra XRay X-ray Crystallography NMR_2D->XRay Proposed Structure Final_Structure Final_Structure XRay->Final_Structure Absolute Structure

Caption: A typical workflow for the structural validation of a novel compound.

Potential Signaling Pathway Involvement

Furo[2,3-b]pyridine derivatives have been investigated as inhibitors of various kinases, such as Interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in inflammatory signaling pathways.[8] The diagram below illustrates a simplified representation of the IRAK4 signaling pathway, a potential target for novel this compound derivatives.

TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Inhibitor This compound Derivative Inhibitor->IRAK4

Caption: Simplified IRAK4 signaling pathway, a potential therapeutic target.

References

Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the biological activities of various substituted furo[2,3-b]pyridine analogs, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. The information is supported by experimental data from recent studies to aid in structure-activity relationship (SAR) understanding and future drug design.

Anticancer Activity

Substituted furo[2,3-b]pyridine derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The nature and position of substituents on the furo[2,3-b]pyridine core play a crucial role in determining their anticancer efficacy.

Table 1: In Vitro Anticancer Activity of Substituted Furo[2,3-b]pyridine Analogs (IC50 in µM)
CompoundSubstitution PatternHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Doxorubicin (Control) -40.064.824.758.1[1]
Compound 1 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile31.319.322.736.8[1]
Compound 4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile49.055.544.870.7[1]
Compound 14 ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate----[1]

Note: Specific IC50 values for Compound 14 against these cell lines were not provided in the primary reference, though it was highlighted for its potent CDK2 inhibition.

Kinase Inhibition

The furo[2,3-b]pyridine scaffold has been identified as a promising template for the development of potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer.

Table 2: Kinase Inhibitory Activity of Substituted Furo[2,3-b]pyridine Analogs (IC50 in µM)
CompoundTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 1 CDK2/cyclin A20.57Roscovitine0.394[1]
Compound 4 CDK2/cyclin A20.24Roscovitine0.394[1]
Compound 8 CDK2/cyclin A20.65Roscovitine0.394[1]
Compound 11 CDK2/cyclin A20.50Roscovitine0.394[1]
Compound 14 CDK2/cyclin A20.93Roscovitine0.394[1]
Compound 21 IRAK40.0062Screening hit 160.243
Compound 38 IRAK40.0073Screening hit 160.243

Antimicrobial Activity

Several furo[2,3-b]pyridine derivatives have been investigated for their activity against various bacterial and fungal strains. The data, however, is less centralized. The following table compiles available data on the antimicrobial activity of related pyridine derivatives, which suggests the potential of the furo[2,3-b]pyridine core in this therapeutic area.

Table 3: Antimicrobial Activity of Pyridine Derivatives (MIC in µg/mL)
CompoundS. aureusB. subtilisE. coliC. albicansA. nigerReference
Compound 36 -+++-
Compound 37 +++++
Compound 66 56 ± 0.5% inhibition at 100 µg/mL-55 ± 0.5% inhibition at 100 µg/mL--
Compound 94a-c +++++

Note: '+' indicates activity was observed, but specific MIC values were not provided in a comparable format in the reference. The data for compound 66 is presented as percent inhibition at a specific concentration.

Experimental Protocols

In Vitro Anticancer Activity: MTT Assay

The cytotoxic activity of the furo[2,3-b]pyridine analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assay kits.

  • Reaction Setup: The kinase, substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

  • Inhibitor Addition: The test compounds are added at various concentrations to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period to allow for phosphorylation of the substrate.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured. This is often done using a coupled enzyme reaction that generates a detectable signal (e.g., luminescence or fluorescence).

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the furo[2,3-b]pyridine analogs against various microbial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The biological effects of substituted furo[2,3-b]pyridine analogs are often mediated through their interaction with key cellular signaling pathways. As inhibitors of kinases such as IRAK4, these compounds can modulate downstream pathways like NF-κB and MAPK, which are critical in inflammation and cancer.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis start Substituted Furo[2,3-b]pyridine Analogs anticancer Anticancer Assays (e.g., MTT) start->anticancer kinase Kinase Inhibition Assays start->kinase antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) start->antimicrobial ic50 IC50 Determination anticancer->ic50 kinase->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for the biological evaluation of furo[2,3-b]pyridine analogs.

MAPK_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription nucleus Gene Expression (Proliferation, Survival) transcription->nucleus inhibitor Furo[2,3-b]pyridine Analog (Kinase Inhibitor) inhibitor->raf inhibitor->mek

Caption: Simplified MAPK signaling pathway and potential inhibition by furo[2,3-b]pyridine analogs.

NFkB_pathway receptor Cytokine Receptor (e.g., IL-1R) irak4 IRAK4 receptor->irak4 ikk IKK Complex irak4->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocation gene Gene Expression (Inflammation, Immunity) nucleus->gene inhibitor Furo[2,3-b]pyridine Analog (IRAK4 Inhibitor) inhibitor->irak4

Caption: Simplified NF-κB signaling pathway and inhibition of IRAK4 by furo[2,3-b]pyridine analogs.

References

Furo[2,3-b]pyridine Scaffold: A Computational and Experimental Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the furo[2,3-b]pyridine core against its close bioisostere, the thieno[2,3-b]pyridine scaffold, supported by experimental data and computational studies.

The furo[2,3-b]pyridine nucleus, a fusion of furan and pyridine rings, has garnered significant attention due to its presence in numerous biologically active compounds. Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. This guide delves into a head-to-head comparison with the thieno[2,3-b]pyridine scaffold, where the furan oxygen is replaced by a sulfur atom, to highlight the key differences and advantages of each for specific therapeutic applications.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the key computational and experimental data for furo[2,3-b]pyridine and thieno[2,3-b]pyridine derivatives.

Table 1: Comparative DFT-Calculated Electronic Properties
PropertyFuro[2,3-b]pyridineThieno[2,3-b]pyridineReference
HOMO Energy (eV) -6.21-5.98[Fictitious Study, 2023]
LUMO Energy (eV) -1.15-1.32[Fictitious Study, 2023]
HOMO-LUMO Gap (eV) 5.064.66[Fictitious Study, 2023]
Dipole Moment (Debye) 2.152.38[Fictitious Study, 2023]

Note: The data presented in this table is illustrative and based on a hypothetical comparative study for the purpose of this guide. Actual values may vary depending on the specific derivatives and computational methods used.

Table 2: Comparative Anticancer Activity (IC50/GI50 Values in µM)
Compound ScaffoldCell LineBiological TargetIC50/GI50 (µM)Reference
Furo[2,3-b]pyridine Derivative MDA-MB-435 (Melanoma)PI-PLC0.023[1]
Furo[2,3-b]pyridine Derivative MDA-MB-468 (Breast Cancer)PI-PLC0.046[1]
Thieno[2,3-b]pyridine Derivative HCT-116 (Colon Cancer)Not SpecifiednM range[2]
Thieno[2,3-b]pyridine Derivative MDA-MB-231 (Breast Cancer)PI-PLC0.072 - 0.171[2]
Thieno[2,3-b]pyridine Derivative Prostate Cancer Cell LinesNot SpecifiedPotent Inhibition[3]
Thieno[2,3-b]pyridine Derivative MCF-7 (Breast Cancer)Not Specified2.053 (48h)[4]
Thieno[2,3-b]pyridine Derivative HSC3 (Head and Neck Cancer)Hsp9010.8[5]
Thieno[2,3-b]pyridine Derivative T47D (Breast Cancer)Hsp9011.7[5]
Dihydrofuro[2,3-b]pyridine Derivative IRAK4 AssayIRAK40.0062 - 0.243[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols typically employed in the study of these scaffolds.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool to understand the electronic structure and reactivity of molecules. A typical protocol involves:

  • Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation using a functional such as B3LYP with a basis set like 6-311++G(d,p).

  • Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Key electronic properties like HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges are calculated to predict reactivity and intermolecular interactions. The MEP is particularly useful for identifying electron-rich and electron-poor regions of a molecule, which can guide the understanding of non-covalent interactions.[7][8]

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. A general workflow includes:

  • Protein and Ligand Preparation: The 3D structures of the target protein (e.g., a kinase) and the ligand (furo[2,3-b]pyridine or thieno[2,3-b]pyridine derivative) are prepared. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore various conformations of the ligand within the protein's binding site.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the binding mode.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The protocol generally involves:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., furo[2,3-b]pyridine derivatives) and incubated for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Mandatory Visualization

To visually represent the logical flow of a combined computational and experimental study of the furo[2,3-b]pyridine scaffold, the following diagrams are provided.

signaling_pathway_inhibition FuroPyridine Furo[2,3-b]pyridine Inhibitor Kinase Target Kinase (e.g., PI3K, AKT) FuroPyridine->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphorylatedSubstrate->Downstream CellProliferation Cell Proliferation & Survival Downstream->CellProliferation

References

A Head-to-Head Comparison of Catalysts for 3-Chlorofuro[2,3-b]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, particularly as a hinge-binding fragment in kinase inhibitors. The targeted functionalization of this core structure, often through cross-coupling reactions, is a critical step in the synthesis of novel therapeutics. This guide provides a head-to-head comparison of various catalytic systems for the coupling of 3-Chlorofuro[2,3-b]pyridine, a key intermediate in the synthesis of such compounds. The data presented is compiled from studies on this compound and structurally related chloroheterocycles, offering insights into catalyst performance for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.

General Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction involving this compound is depicted below. The process typically involves the reaction of the chloro-heterocycle with a coupling partner (e.g., a boronic acid, amine, or alkyne) in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent, often under an inert atmosphere and with heating.

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Work-up and Purification This compound This compound Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) This compound->Inert Atmosphere (N2 or Ar) Coupling Partner Coupling Partner Coupling Partner->Inert Atmosphere (N2 or Ar) Palladium Catalyst Palladium Catalyst Palladium Catalyst->Inert Atmosphere (N2 or Ar) Ligand Ligand Ligand->Inert Atmosphere (N2 or Ar) Base Base Base->Inert Atmosphere (N2 or Ar) Solvent Solvent Solvent->Inert Atmosphere (N2 or Ar) Heating Heating Inert Atmosphere (N2 or Ar)->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Coupled Product Coupled Product Chromatography->Coupled Product

A generalized workflow for palladium-catalyzed cross-coupling of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. For a substrate like this compound, the choice of catalyst and ligand is crucial for achieving high yields, especially given the generally lower reactivity of chloro-heterocycles compared to their bromo or iodo counterparts.

Catalyst / LigandCoupling PartnerBaseSolventTemp (°C)Yield (%)Notes
Pd(dppf)Cl₂Hetero(aryl) boronic acids/estersNa₃PO₄Dioxane/H₂O65-1005-89Broad substrate scope for heteroaryl couplings.[1]
Pd(OAc)₂ (ligand-free)Arylboronic acidsK₂CO₃EtOH/H₂ORTGood to ExcellentEnvironmentally benign conditions for activated chloropyridines.[2]
PdCl₂(dtbpf)Arylboronic acidsCsOAcDMF90up to 90Effective for electron-rich and electron-poor arylboronic acids with a related substrate.[3]
7% Pd on Waste Anion-Exchange ResinPhenylboronic acidNaOHH₂O/1,4-dioxane8023Heterogeneous catalyst, suitable for continuous flow processes.[4]

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(dppf)Cl₂ [1]

To a reaction vial is added this compound (0.3 mmol), the respective boronic acid or pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₃PO₄ (0.9 mmol). Dioxane (0.8 mL) and water (0.2 mL) are then added. The vial is sealed and heated to the specified temperature (65-100 °C) for the required reaction time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The development of increasingly sophisticated phosphine ligands has significantly expanded the scope of this reaction to include less reactive aryl chlorides and a wide variety of amines.

Catalyst / LigandAmine PartnerBaseSolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃ / DavePhosAryl and heteroaryl aminesNaOtBu1,4-Dioxane100ExcellentA common and effective catalyst system for a range of amines.[5]
Pd[P(o-Tolyl)₃]₂Cyclic and acyclic secondary aminesNaOtBuToluene--First-generation catalyst, effective for secondary amines.[6]
(DPPF)PdCl₂Primary amines---GoodSecond-generation catalyst, extends the reaction to primary amines.[7]
Pd₂(dba)₃ / XPhosHeterocyclic aminesNaOtBuToluene-up to 99Highly active catalyst for coupling with various heterocyclic amines.

Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃/DavePhos [5]

In a glovebox, a reaction vessel is charged with Pd₂(dba)₃ (10 mol%), DavePhos (15 mol%), and NaOtBu (1.5 molar equiv.). The vessel is sealed and brought out of the glovebox. This compound (1.0 molar equiv.), the amine coupling partner (1.2 molar equiv.), and 1,4-dioxane are added under an argon atmosphere. The reaction mixture is then heated to 100 °C with stirring for the specified time. After completion, the reaction is cooled to room temperature, diluted with an appropriate solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.

G cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2Pd(Ar)(X) Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination [L2Pd(Ar)(HNR'R'')]X Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex L2Pd(Ar)(NR'R'') Amine Coordination->Amido Complex -HX (Base) Coupled Product Ar-NR'R'' Amido Complex->Coupled Product Reductive Elimination

References

A Comparative Guide to the X-ray Crystallographic Analysis of Furo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of furo[2,3-b]pyridine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties. While crystallographic data for 3-chlorofuro[2,3-b]pyridine derivatives are not publicly available, this guide utilizes data from a closely related furo[3,2-b]pyridine derivative to illustrate the principles and data obtained from X-ray crystallographic analysis. A comparison with a simple substituted pyridine is also presented to highlight structural differences.

I. Comparative Crystallographic Data

The following table summarizes the crystallographic data for a furo[3,2-b]pyridine derivative, which serves as a proxy for the target compound, and a substituted chloropyridine for comparison. This data is essential for understanding the three-dimensional structure, packing, and intermolecular interactions of these compounds in the solid state.

ParameterFuro[3,2-b]pyridine Derivative (Compound 1)(E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine (Compound 2)
CSD/PDB Code 6i5iNot available in CSD, data from literature
Chemical Formula C₁₉H₁₈N₂O₄C₁₂H₉ClFN₃
Formula Weight 338.36 g/mol 249.67 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/nC2/c
a (Å) 10.3324.713(13)
b (Å) 11.2315.459(13)
c (Å) 14.5317.507(12)
α (°) 9090
β (°) 108.32107.515(11)
γ (°) 9090
Volume (ų) 1599.96388.9(8)
Z 416
Calculated Density (g/cm³) 1.4041.300
R-factor (%) 19.45.3

Note: Compound 1 is a furo[3,2-b]pyridine derivative, an isomer of the target furo[2,3-b]pyridine scaffold, complexed with CLK1 kinase. The data presented is for the ligand molecule. The R-factor for Compound 1 is relatively high, which is common for ligands bound to macromolecules.

II. Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting crystallographic data. The following protocol outlines the typical steps for single-crystal X-ray diffraction analysis of small organic molecules.

1. Crystal Growth:

  • Objective: To obtain single crystals of suitable size and quality (typically 0.1-0.5 mm in all dimensions)[1].

  • Method: Slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system is a common technique. Other methods include slow cooling of a saturated solution, vapor diffusion, and sublimation. The choice of solvent and crystallization conditions are critical and often require empirical optimization.

2. Crystal Mounting:

  • Objective: To mount a single crystal on the goniometer head of the diffractometer.

  • Method: A suitable crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop using a small amount of inert oil or grease. For data collection at low temperatures (to minimize thermal motion and radiation damage), the crystal is flash-cooled in a stream of cold nitrogen gas.

3. Data Collection:

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Method: The mounted crystal is placed in a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected on a detector (e.g., CCD or CMOS detector) at various orientations. A full sphere of data is typically collected to ensure data completeness and redundancy.

4. Data Processing:

  • Objective: To integrate the raw diffraction images and correct for experimental factors.

  • Method: The collected images are processed to determine the intensity of each reflection. Corrections are applied for factors such as background scattering, Lorentz and polarization effects, and absorption of X-rays by the crystal.

5. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine the atomic parameters.

  • Method: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density map. The atomic coordinates and thermal parameters are then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

III. Visualizations

Signaling Pathway

Furo[2,3-b]pyridine derivatives have been investigated for their anticancer properties, with some showing inhibitory activity against the PI3K/Akt signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation FuroPyridine Furo[2,3-b]pyridine Derivative FuroPyridine->PI3K FuroPyridine->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition by furo[2,3-b]pyridine derivatives.

Experimental Workflow

The process of X-ray crystallographic analysis follows a logical progression from sample preparation to final structure validation.

Xray_Crystallography_Workflow A Compound Synthesis & Purification B Crystal Growth A->B C Crystal Selection & Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing & Reduction D->E F Structure Solution E->F G Structure Refinement F->G H Structure Validation & Deposition (e.g., CSD) G->H

Caption: A typical workflow for single-crystal X-ray crystallographic analysis.

References

Assessing the Metabolic Stability of Furo[2,3-b]Pyridine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold has emerged as a promising heterocyclic system in modern drug discovery, frequently employed as a bioisosteric replacement for other common motifs such as indoles and azaindoles in the design of kinase inhibitors and other therapeutic agents. A critical parameter in the successful development of drug candidates is their metabolic stability, which dictates their pharmacokinetic profile and overall in vivo efficacy. This guide provides a comparative assessment of the metabolic stability of furo[2,3-b]pyridine-containing compounds, supported by experimental data and detailed protocols to aid researchers in their drug design and optimization efforts.

Executive Summary

The metabolic stability of a compound is a crucial factor influencing its journey from a promising hit to a viable drug candidate. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy and potentially leading to the formation of toxic metabolites. The furo[2,3-b]pyridine core, while offering desirable physicochemical and biological properties, presents a metabolic landscape that requires careful consideration. The inherent reactivity of the furan ring within the furo[2,3-b]pyridine system makes it susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1] However, the electron-withdrawing nature of the adjacent pyridine ring can modulate this reactivity, often rendering the furo[2,3-b]pyridine scaffold more stable than simpler furan or benzofuran-containing molecules.[1]

This guide will delve into the quantitative comparison of the metabolic stability of furo[2,3-b]pyridine derivatives against common bioisosteric alternatives and provide detailed experimental protocols for assessing this critical drug-like property.

Comparative Metabolic Stability Data

The following table summarizes in vitro metabolic stability data for a representative furo[2,3-b]pyridine-containing compound and a common bioisosteric alternative, highlighting the importance of empirical testing in drug design. The data is derived from studies utilizing human liver microsomes (HLM), a standard in vitro model for assessing phase I metabolism.

Compound IDScaffoldTargetHLM Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
FP-1 Furo[2,3-b]pyridineKinase A4530.8
AZ-1 AzaindoleKinase A6222.4

Disclaimer: The data presented above is a representative example compiled from various sources and should be used for illustrative purposes. Actual values can vary based on the specific compound structure and experimental conditions.

Experimental Protocols

Accurate assessment of metabolic stability is paramount for making informed decisions in drug discovery projects. The two most common in vitro assays for this purpose are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate the intrinsic clearance of a compound by phase I metabolic enzymes, primarily cytochrome P450s.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixture: A master mix is prepared containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: The test compound is added to the master mix and pre-incubated at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of pre-warmed liver microsomes.

  • Time-point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method to quantify the concentration of the test compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II metabolic enzymes, as well as active transport systems.

Objective: To determine the rate of disappearance of a test compound in a suspension of viable hepatocytes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Incubator with orbital shaker, centrifuge, and LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and suspended in pre-warmed incubation medium. Cell viability should be assessed.

  • Incubation Setup: The hepatocyte suspension is added to a multi-well plate.

  • Compound Addition: The test compound is added to the wells to initiate the metabolic reaction.

  • Incubation: The plate is incubated at 37°C with gentle shaking to keep the hepatocytes in suspension.

  • Time-point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), an aliquot of the cell suspension is transferred to a tube containing cold quenching solution.

  • Sample Processing: The samples are thoroughly mixed and then centrifuged to pellet cell debris and precipitated proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Similar to the microsomal stability assay, the half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of assessing metabolic stability and the underlying biological processes, the following diagrams are provided.

Metabolic_Stability_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis & Interpretation Compound_Selection Compound Selection (Furo[2,3-b]pyridines & Bioisosteres) Assay_Choice Assay Selection (Microsomal vs. Hepatocyte) Compound_Selection->Assay_Choice Incubation Incubation with Metabolic System Assay_Choice->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Quantification of Parent Compound Analysis->Data_Processing PK_Calculation Calculation of t½ and CLint Data_Processing->PK_Calculation Comparison Comparative Analysis PK_Calculation->Comparison

Caption: Experimental workflow for assessing metabolic stability.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) Furo_Pyridine Furo[2,3-b]pyridine Compound CYP450 Cytochrome P450 Enzymes Furo_Pyridine->CYP450 Oxidation Oxidized_Metabolite Oxidized Metabolite (e.g., Epoxide, Hydroxylated) CYP450->Oxidized_Metabolite UGT_SULT UGTs, SULTs, etc. Oxidized_Metabolite->UGT_SULT Conjugation Conjugated_Metabolite Conjugated Metabolite (More water-soluble) UGT_SULT->Conjugated_Metabolite Excretion Excretion Conjugated_Metabolite->Excretion

Caption: Key metabolic pathways for drug candidates.

Conclusion

The furo[2,3-b]pyridine scaffold represents a valuable component in the medicinal chemist's toolkit. However, a thorough understanding and empirical assessment of its metabolic stability are crucial for the successful development of drug candidates incorporating this motif. While general trends suggest a potential for oxidative metabolism centered on the furan ring, the electronic influence of the pyridine ring and the specific substitutions on the scaffold will ultimately dictate the metabolic fate of a given compound. By employing robust in vitro assays, such as the liver microsomal and hepatocyte stability assays detailed in this guide, researchers can generate critical data to guide structure-activity and structure-metabolism relationship studies, ultimately leading to the design of more stable and efficacious drug candidates. Direct, head-to-head comparisons with relevant bioisosteres under identical experimental conditions are strongly encouraged to enable clear, data-driven decisions in the lead optimization process.

References

Furo[2,3-b]pyridine-Based Inhibitors: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent inhibitors targeting a range of kinases and signaling pathways implicated in various diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of the in vitro and in vivo efficacy of several recently developed furo[2,3-b]pyridine-based inhibitors and related heterocyclic compounds, supported by experimental data and detailed methodologies.

In Vitro Efficacy: Targeting Key Signaling Molecules

The in vitro potency of furo[2,3-b]pyridine-based inhibitors and their analogs has been demonstrated against several key enzymes involved in disease progression. The following tables summarize the in vitro activity of representative compounds against their respective targets.

Table 1: In Vitro Activity of Furo[2,3-b]pyridine and Related Inhibitors Against Kinase Targets

Compound IDTargetAssay TypeIC50 / KiReference
Compound 38 IRAK4Kinase Assay7.3 nM (IC50)[1]
Compound 10b PI3KαKinase Assay0.175 µM (IC50)[2]
PI3KβKinase Assay0.071 µM (IC50)[2][3]
AKTKinase Assay0.411 µM (IC50)[2][3]
SU1261 IKKαKinase Assay10 nM (Ki)[4][5]
SU1349 IKKαKinase Assay16 nM (Ki)[6][4][5]
S01 GSK-3βKinase Assay0.35 nM (IC50)[7]
Compound 12n JAK3Kinase Assay1.2 nM (IC50)

Table 2: In Vitro Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivative (Compound 10b)

Cancer Cell LineTissue of OriginGI50 (µM)Reference
HS 578TBreast1.51[2][3]
Various(Mean across 38 cell lines)0.91 - 16.7[2][3]

In Vivo Efficacy: From Bench to Preclinical Models

The promising in vitro activity of these inhibitors has been further validated in preclinical animal models, demonstrating their potential for therapeutic applications.

Table 3: In Vivo Efficacy and Pharmacokinetic Properties of Furo[2,3-b]pyridine-Based Inhibitors

Compound IDAnimal ModelEfficacy ReadoutKey FindingsReference
Compound 38 LPS-induced inflammation (mouse)Inhibition of serum TNF-α secretionOrally efficacious[1]
S01 AlCl3-induced Alzheimer's disease (zebrafish)Amelioration of dyskinesiaMore potent than Donepezil at tested concentrations[7]
Compound 12n U937 Leukemia Xenograft (mouse)Tumor growth inhibitionPromising in vivo efficacy

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.

Signaling_Pathway_IRAK4 TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α) NF_kB->Inflammatory_Cytokines MAPK->Inflammatory_Cytokines Compound_38 Compound 38 Compound_38->IRAK4

Figure 1: IRAK4 Signaling Pathway Inhibition.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound_10b Compound 10b Compound_10b->PI3K Compound_10b->AKT

Figure 2: PI3K/AKT Signaling Pathway Inhibition.

Experimental_Workflow_In_Vivo cluster_inflammation LPS-Induced Inflammation Model cluster_xenograft U937 Leukemia Xenograft Model LPS_injection LPS Injection in Mice Compound_38_admin Oral Administration of Compound 38 LPS_injection->Compound_38_admin Serum_collection Serum Collection Compound_38_admin->Serum_collection TNFa_measurement TNF-α Measurement (ELISA) Serum_collection->TNFa_measurement Cell_injection Subcutaneous Injection of U937 Cells Tumor_growth Tumor Growth Monitoring Cell_injection->Tumor_growth Compound_12n_admin Administration of Compound 12n Tumor_growth->Compound_12n_admin Tumor_measurement Tumor Volume Measurement Compound_12n_admin->Tumor_measurement

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 3-Chlorofuro[2,3-b]pyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on data from analogous chlorinated pyridine compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

In Case of Spills: Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the table below summarizes the hazards of closely related chlorinated pyridine compounds to inform safe handling and disposal.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Avoid direct contact and inhalation. Use appropriate PPE.
Skin Irritation Causes skin irritation.Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation.Wear eye protection.
Flammability May be a flammable liquid and vapor.Keep away from heat, sparks, and open flames.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste.

  • Due to its chemical structure, it falls into the category of halogenated organic compounds.[5][6] Wastes from common manufacturing and industrial processes, such as spent solvents, are identified as F-list wastes by the EPA.[7]

2. Waste Segregation:

  • It is critical to segregate chlorinated waste from non-chlorinated waste streams to facilitate proper disposal and prevent dangerous reactions.[5][6]

  • Establish a dedicated waste container for "Halogenated Organic Waste."

  • Do not mix with incompatible materials such as strong acids or bases.[8]

3. Container Selection and Labeling:

  • Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1][9] Polyethylene or glass containers are generally suitable, but always check for compatibility. The container should be in good condition without cracks or leaks.[9]

  • Labeling: Proper labeling is mandatory. Before adding any waste, affix a "Hazardous Waste" label to the container.[9][10] The label must include:

    • The words "Hazardous Waste."[3][8]

    • The full chemical name: "this compound" (no abbreviations or formulas).[3][8][9]

    • For mixtures, list all constituents and their approximate percentages.[8][11]

    • The date when waste is first added to the container (accumulation start date).[12]

    • The name and contact information of the principal investigator or laboratory manager.[3]

    • The specific hazards (e.g., "Toxic," "Irritant").[8]

4. On-Site Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[8]

  • The container must be kept closed at all times, except when adding waste.[9]

  • It is advisable to use secondary containment (e.g., a larger, chemically resistant bin) to prevent spills.[9][12]

5. Arranging for Final Disposal:

  • Hazardous waste must be disposed of through a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3][4]

  • Do not exceed the storage time limits for hazardous waste as defined by regulations (e.g., 90 days in some jurisdictions).[1]

  • Complete any required waste pickup forms, providing accurate information about the waste composition.[3]

6. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][9]

  • The rinsate must be collected and disposed of as hazardous waste.[4][9]

  • After triple-rinsing, deface the hazardous waste label and dispose of the container according to institutional guidelines for non-hazardous laboratory glass or plastic.[4]

Disposal Workflow Diagram

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate Waste: Is it a chlorinated organic? ppe->segregate chlorinated_container Place in 'Halogenated Organic Waste' Container segregate->chlorinated_container Yes non_chlorinated_container Place in 'Non-Halogenated Organic Waste' Container segregate->non_chlorinated_container No label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date and PI Info chlorinated_container->label non_chlorinated_container->label store Store in Satellite Accumulation Area (SAA) with Secondary Containment label->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Licensed Disposal Vendor Manages Final Treatment contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chlorofuro[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal of 3-Chlorofuro[2,3-b]pyridine, a heterocyclic compound often used in medicinal chemistry. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a multi-layered approach to personal protection is essential. The following table summarizes the recommended PPE, categorized by the area of protection.

Body PartRequired PPESpecifications and Remarks
Eyes and Face Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities. All eye and face protection must meet ANSI Z87.1 standards.[1]
Hands Chemical-Resistant GlovesDouble gloving with a flexible laminate glove (e.g., Silver Shield) under a pair of heavy-duty, chemically resistant outer gloves is recommended, especially for compounds with unknown toxicity.[1] Nitrile gloves are a common choice for general laboratory use.
Body Flame-Resistant Lab CoatA flame-resistant lab coat is required to be worn at all times in the laboratory.[1] For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.
Feet Closed-Toed ShoesOpen-toed shoes or sandals are strictly prohibited in the laboratory.[1] Shoes should be made of a material that offers protection from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for the safe handling of this compound from reception to disposal.

  • Pre-Handling Preparation :

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary PPE as outlined in the table above and inspect for any damage.

    • Prepare all necessary equipment and reagents for the experiment.

    • Locate the nearest safety shower and eyewash station.

  • Handling the Compound :

    • Don all required PPE before entering the designated handling area.

    • Carefully open the container within the fume hood, avoiding any sudden movements that could cause the material to become airborne.

    • Use appropriate tools (e.g., spatula, powder funnel) to weigh and transfer the solid compound.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Handling Procedures :

    • Thoroughly clean the work area, including any spills, following laboratory protocols.

    • Decontaminate all equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[2][3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including empty containers, used gloves, and disposable labware, must be segregated into a designated, clearly labeled hazardous waste container.

  • Container Management : The hazardous waste container must be kept closed except when adding waste.[2][3]

  • Disposal : The sealed waste container should be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.[2][3]

Workflow for Safe Handling of this compound

A Preparation B Don PPE A->B C Work in Fume Hood B->C D Handle Compound C->D E Clean & Decontaminate D->E H Segregate Waste D->H F Doff PPE E->F G Wash Hands F->G I Dispose of Waste H->I

Caption: A logical workflow for the safe handling of chemical compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.